N-Isobutylthietan-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H15NS |
|---|---|
Molecular Weight |
145.27 g/mol |
IUPAC Name |
N-(2-methylpropyl)thietan-3-amine |
InChI |
InChI=1S/C7H15NS/c1-6(2)3-8-7-4-9-5-7/h6-8H,3-5H2,1-2H3 |
InChI Key |
VRGCQCMCZSWXGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1CSC1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of N-Isobutylthietan-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted physicochemical properties of N-Isobutylthietan-3-amine, a secondary amine incorporating a thietane ring. Due to the limited availability of direct experimental data for this specific compound, this document leverages established quantitative structure-property relationship (QSPR) models and data from structurally analogous compounds to offer reliable estimations of its key physicochemical parameters. This guide is intended to support researchers, scientists, and drug development professionals in their preliminary assessments and experimental design involving this compound. Detailed, generalized experimental protocols for the determination of these properties are also provided to facilitate future laboratory investigations.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the unique structural and electronic properties conferred by the thietane moiety. The thietane ring, a four-membered heterocycle containing a sulfur atom, can influence a molecule's conformation, metabolic stability, and interactions with biological targets. Understanding the fundamental physicochemical properties of this compound is crucial for predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, and excretion (ADME).
This guide summarizes the estimated core physicochemical properties of this compound and provides standardized experimental protocols for their empirical determination.
Molecular Structure and Identifiers
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₁₅NS[3]
-
Molecular Weight: 145.27 g/mol [3]
-
Chemical Structure:
Estimated Physicochemical Properties
The following table summarizes the estimated physicochemical properties of this compound. These values are derived from computational models and comparisons with structurally similar aliphatic amines and thietane derivatives. It is crucial to note that these are predictions and should be confirmed by experimental data.
| Property | Estimated Value | Method of Estimation / Rationale |
| pKa | 9.0 - 10.5 | Based on the typical pKa range for secondary alkyl amines. The electron-withdrawing effect of the thietane sulfur may slightly lower the basicity compared to acyclic analogues. |
| logP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | Estimated using group contribution methods. The isobutyl group contributes to lipophilicity, while the amine and thietane sulfur provide some polarity. |
| Aqueous Solubility | Moderately Soluble | As a secondary amine with a relatively low molecular weight, it is expected to have moderate solubility in water, which will be pH-dependent. Solubility is likely to decrease with increasing pH as the amine becomes deprotonated. |
| Melting Point (°C) | Not available | Likely a liquid at room temperature, similar to other secondary amines of comparable molecular weight.[4][5][6] |
| Boiling Point (°C) | 180 - 220 | Estimated based on the boiling points of other secondary amines with similar molecular weights. The presence of hydrogen bonding will lead to a higher boiling point than non-polar compounds of similar size.[7][8] |
| Stability | Stable under standard conditions. Potential for oxidation of the thietane sulfur. | Thietane rings are generally stable but can be susceptible to oxidation to the corresponding sulfoxide and sulfone under certain conditions.[9] |
Experimental Protocols
The following sections detail generalized experimental protocols for the determination of the key physicochemical properties of this compound.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) of the protonated amine can be determined by potentiometric titration.[10][11][12]
Principle: A solution of the amine is titrated with a standardized acid, and the pH is measured as a function of the volume of titrant added. The pKa is the pH at which half of the amine is protonated.
Materials:
-
This compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water, degassed
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Prepare a dilute solution of this compound in deionized water (e.g., 0.01 M).
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Place a known volume of the amine solution in a beaker with a stir bar.
-
Immerse the pH electrode in the solution and begin stirring.
-
Add the standardized HCl solution in small increments from the burette.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH change between additions becomes small.
-
Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point.
Determination of logP (Shake-Flask Method)
The octanol-water partition coefficient (logP) can be determined using the classical shake-flask method.[13][14][15]
Principle: The compound is partitioned between n-octanol and water. The concentrations in each phase at equilibrium are measured to calculate the partition coefficient.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or vials
-
Shaker or vortex mixer
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-MS)
Procedure:
-
Prepare a stock solution of this compound in either water or n-octanol.
-
Add known volumes of the stock solution and the other solvent to a separatory funnel or vial.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Allow the two phases to separate completely.
-
Carefully sample each phase, ensuring no cross-contamination.
-
Determine the concentration of the amine in both the aqueous and n-octanol phases using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P.
Determination of Aqueous Solubility (Shake-Flask Method)
The equilibrium aqueous solubility can be determined by the shake-flask method.[15][16][17]
Principle: An excess amount of the compound is agitated in an aqueous buffer of a specific pH until equilibrium is reached. The concentration of the dissolved compound is then measured.
Materials:
-
This compound
-
Aqueous buffer solutions of desired pH (e.g., pH 5, 7.4, 9)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge or filtration apparatus (e.g., 0.22 µm filter)
-
Analytical instrument for concentration measurement (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer.
-
Seal the vial and place it on a shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
After agitation, separate the undissolved solid from the solution by centrifugation or filtration.
-
Carefully collect the supernatant or filtrate.
-
Dilute the sample if necessary and determine the concentration of the dissolved amine using a validated analytical method.
-
The measured concentration represents the equilibrium solubility at that specific pH and temperature.
Conclusion
References
- 1. 1541584-33-1|this compound|BLD Pharm [bldpharm.com]
- 2. This compound (CAS No. 1541584-33-1) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 3. Buy this compound [smolecule.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. scienceready.com.au [scienceready.com.au]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.pg.edu.pl [chem.pg.edu.pl]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. researchgate.net [researchgate.net]
- 16. who.int [who.int]
- 17. lup.lub.lu.se [lup.lub.lu.se]
N-Isobutylthietan-3-amine: A Comprehensive Technical Guide to Structural Elucidation and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the structural elucidation and analysis of N-Isobutylthietan-3-amine, a sulfur-containing heterocyclic compound with potential applications in medicinal chemistry and drug development.[1][2] While specific literature on this exact molecule is limited, this document outlines a comprehensive analytical workflow based on established methodologies for analogous thietane derivatives. The guide covers plausible synthetic routes, detailed experimental protocols for spectroscopic and crystallographic analysis, and data interpretation. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding for researchers and drug development professionals.
Introduction
Thietanes, four-membered rings containing a sulfur atom, are gaining interest as structural motifs in medicinal chemistry.[1][2] Their unique conformational properties and ability to act as bioisosteres for other functional groups make them attractive scaffolds for the design of novel therapeutic agents. N-substituted thietan-3-amines, in particular, represent a class of compounds with potential for diverse biological activities. This guide focuses on the structural characterization of a specific derivative, this compound.
Proposed Synthesis of this compound
A plausible synthetic route to this compound involves a multi-step process starting from readily available precursors. One common method for the synthesis of 3-aminothietanes involves the reaction of a thietane derivative bearing a leaving group at the 3-position with an appropriate amine.[3] An alternative approach is the ring-opening of a suitable precursor followed by cyclization.[3]
A potential synthetic pathway is outlined below:
Caption: Proposed synthetic workflow for this compound.
Structural Elucidation and Characterization
The definitive structure of this compound would be established through a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR spectra would provide crucial information.
Expected ¹H NMR Data:
| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Coupling Constant (J) Hz (Predicted) |
| Thietane CH₂ (α to S) | 2.8 - 3.2 | m | 4H | - |
| Thietane CH (β to S) | 3.5 - 3.9 | m | 1H | - |
| Isobutyl CH₂ | 2.5 - 2.8 | t | 2H | ~7 |
| Isobutyl CH | 1.7 - 2.0 | m | 1H | ~7 |
| Isobutyl CH₃ | 0.9 - 1.1 | d | 6H | ~7 |
| NH | 1.0 - 2.0 | br s | 1H | - |
Expected ¹³C NMR Data:
| Carbon | Chemical Shift (δ) ppm (Predicted) |
| Thietane CH₂ (α to S) | 30 - 35 |
| Thietane CH (β to S) | 50 - 55 |
| Isobutyl CH₂ | 55 - 60 |
| Isobutyl CH | 28 - 33 |
| Isobutyl CH₃ | 20 - 25 |
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, a spectral width of 0-12 ppm is appropriate. For ¹³C NMR, a spectral width of 0-220 ppm is standard.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its structure.
Expected Mass Spectrometry Data:
| Ion | m/z (Calculated) | Fragmentation Pattern |
| [M+H]⁺ | 146.1003 | Molecular ion peak |
| [M-C₄H₉]⁺ | 88.0323 | Loss of the isobutyl group |
| [C₄H₉NH₂]⁺ | 74.0969 | Isobutylamine fragment |
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Determine the accurate mass of the molecular ion and analyze the fragmentation pattern to confirm the proposed structure.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry.[4][5]
Hypothetical Crystallographic Data:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| β (°) | 105 |
| Z | 4 |
Experimental Protocol for X-ray Crystallography:
-
Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[4]
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software packages (e.g., SHELX, Olex2). Refine the structural model to obtain accurate atomic coordinates and displacement parameters.
Caption: Workflow for the structural elucidation of this compound.
Potential Signaling Pathways and Biological Relevance
While the specific biological activity of this compound is not documented, thietane derivatives have been explored for their potential as modulators of various biological targets. The incorporation of the thietane ring can influence a molecule's physicochemical properties, such as solubility and metabolic stability, which are crucial for drug development.
Further research would be necessary to investigate the interaction of this compound with specific signaling pathways. A general workflow for such an investigation is presented below.
Caption: Logical workflow for investigating biological activity.
Conclusion
This technical guide provides a comprehensive, albeit predictive, framework for the structural elucidation and analysis of this compound. By following the outlined synthetic and analytical protocols, researchers can effectively characterize this and similar thietane derivatives. The presented workflows and data tables serve as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating further investigation into the potential of this class of compounds.
References
- 1. Thietanes and Derivatives thereof in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
Technical Guide: Spectroscopic Characterization of N-Isobutylthietan-3-amine
Abstract
This document provides a detailed technical guide on the expected spectroscopic profile of N-Isobutylthietan-3-amine (CAS No. 1541584-33-1). Due to the limited availability of public domain raw spectral data for this specific compound, this guide synthesizes predicted data based on established principles of spectroscopic analysis for secondary amines and heterocyclic compounds. It includes expected ranges for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside standardized experimental protocols for data acquisition. This guide is intended to serve as a foundational resource for researchers involved in the synthesis, identification, and characterization of thietane derivatives.
Introduction
This compound is a heterocyclic compound featuring a four-membered thietane ring and a secondary amine functional group. Its molecular formula is C7H15NS, with a molecular weight of 145.27 g/mol .[1] The structural characterization of such molecules is fundamental for quality control, reaction monitoring, and for establishing structure-activity relationships in drug discovery and development. Spectroscopic techniques such as NMR, IR, and MS are critical for unambiguously determining the molecular structure and purity of this compound. This guide outlines the predicted spectroscopic data and the methodologies to acquire them.
Predicted Spectroscopic Data
While raw experimental data for this compound is not widely published, its spectral characteristics can be reliably predicted based on its structural components. The following tables summarize the expected data.
Predicted ¹H and ¹³C NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Description |
|---|---|---|---|
| ~ 0.9 - 1.0 | Doublet | 6H | Two methyl groups (-CH₃) of the isobutyl group. |
| ~ 1.7 - 1.9 | Multiplet | 1H | Methine proton (-CH-) of the isobutyl group. |
| ~ 2.4 - 2.6 | Doublet | 2H | Methylene protons (-CH₂-) attached to the nitrogen. |
| ~ 2.8 - 3.1 | Multiplet | 2H | Methylene protons (α to S) on the thietane ring. |
| ~ 3.3 - 3.6 | Multiplet | 2H | Methylene protons (α to S) on the thietane ring. |
| ~ 3.8 - 4.1 | Quintet | 1H | Methine proton (-CH-) on the thietane ring attached to nitrogen. |
| Variable (~1.0-3.0) | Broad Singlet | 1H | Amine proton (N-H). Signal may exchange with D₂O. |
Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment Description |
|---|---|
| ~ 20 - 22 | Isobutyl Methyl Carbons (-CH₃) |
| ~ 28 - 30 | Isobutyl Methine Carbon (-CH-) |
| ~ 30 - 35 | Thietane Ring Carbons (C-S) |
| ~ 55 - 60 | Thietane Ring Carbon (C-N) |
| ~ 58 - 62 | Isobutyl Methylene Carbon (-CH₂-N) |
Predicted Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
|---|---|---|---|
| 3350 - 3310 | Weak-Medium | N-H Stretch | Secondary Amine (R₂NH)[2] |
| 2950 - 2850 | Strong | C-H Stretch | Alkyl groups (isobutyl and thietane) |
| 1470 - 1450 | Medium | C-H Bend | Alkyl groups |
| 1250 - 1020 | Medium-Weak | C-N Stretch | Aliphatic Amine[2] |
| 910 - 665 | Strong, Broad | N-H Wag | Secondary Amine[2] |
| ~ 600 - 700 | Weak | C-S Stretch | Thietane Ring |
Predicted Mass Spectrometry (MS) Data
Mass Spectrometry (MS) provides information about the mass and fragmentation pattern of the molecule.
Table 4: Predicted Mass Spectrometry Fragments (Electron Ionization - EI)
| m/z Ratio | Ion Description | Notes |
|---|---|---|
| 145 | [M]⁺ | Molecular ion peak. Expected to be present due to the Nitrogen Rule (odd molecular weight for an odd number of nitrogen atoms).[3] |
| 130 | [M-CH₃]⁺ | Loss of a methyl radical. |
| 88 | [C₄H₈NS]⁺ | Alpha-cleavage, fragmentation of the isobutyl group, resulting in a resonance-stabilized thietane-containing cation. This is often a dominant fragmentation pathway for amines.[3] |
| 57 | [C₄H₉]⁺ | Isobutyl cation. |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Background Scan: Perform a background scan of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.
-
Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed to identify characteristic functional group absorptions.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is standard for LC-MS and typically provides a strong signal for the protonated molecular ion [M+H]⁺.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions, which helps confirm the molecular weight and structural features of the compound.
Visualization of Experimental Workflow
Since no specific signaling pathways involving this compound are documented, the following diagram illustrates a typical workflow for the complete spectroscopic characterization of a newly synthesized chemical entity.
References
A Technical Guide to Novel Synthesis Routes for N-Substituted Thietan-3-amines
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores various synthetic routes for the preparation of N-substituted thietan-3-amines, a class of compounds of growing interest in medicinal chemistry. The thietane moiety, a four-membered sulfur-containing heterocycle, is increasingly utilized as a bioisostere for various functional groups in drug design, offering unique physicochemical properties. This document provides a comprehensive overview of both traditional and novel methods for the N-functionalization of the thietan-3-amine core, complete with detailed experimental protocols and comparative data to aid in the selection of the most suitable synthetic strategy.
Overview of Synthetic Strategies
The synthesis of N-substituted thietan-3-amines can be broadly categorized into several key approaches:
-
Reductive Amination: A versatile and widely used method for the formation of C-N bonds, involving the reaction of thietan-3-one or thietan-3-amine with a carbonyl compound in the presence of a reducing agent.
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between thietan-3-amine and aryl or heteroaryl halides.
-
Direct N-Alkylation: The reaction of thietan-3-amine with alkyl halides, a fundamental method for introducing alkyl substituents.
-
N-Acylation and Sulfonylation: The formation of amides and sulfonamides through the reaction of thietan-3-amine with acylating or sulfonylating agents.
-
Urea and Carbamate Formation: The reaction of thietan-3-amine with isocyanates or chloroformates to yield the corresponding urea and carbamate derivatives.
This guide will delve into the specifics of these methods, providing practical details for their implementation in a laboratory setting.
Reductive Amination
Reductive amination is a highly effective one-pot method for the synthesis of N-alkyl and N-aryl thietan-3-amines from thietan-3-one. The reaction proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.
Reductive Amination Pathway
Alternatively, thietan-3-amine can be reacted with an aldehyde or ketone to yield the corresponding N-substituted derivative.
Experimental Protocol: Reductive Amination of Thietan-3-one
A patented method describes the production of thietan-3-amines via the reductive amination of thietan-3-one.[1]
Materials:
-
Thietan-3-one
-
Amine derivative (e.g., hydroxylamine, O-alkylhydroxylamine)
-
Methanol
-
Potassium dihydrogen phosphate
-
Sodium borohydride
-
Activator (e.g., sulfuric acid)
-
Potassium hydroxide solution (20%)
Procedure:
-
A suspension of thietan-3-one oxime (formed from thietan-3-one and a hydroxylamine derivative) and potassium dihydrogen phosphate in methanol is heated in an autoclave at 120°C for 12 hours.[1]
-
After cooling, the resulting thietanimine derivative is reduced.
-
To a solution of the thietanimine, add sodium borohydride.
-
Carefully add sulfuric acid dropwise as an activator. The mixture is warmed to 110°C and maintained for approximately 4 hours.
-
Add 20% potassium hydroxide solution and heat at 100°C for a further 60 minutes.
-
The resulting solution containing the N-substituted thietan-3-amine can be used for further processing. The yield is reported to be over 90%.[1]
Table 1: Quantitative Data for Reductive Amination
| Starting Material | Amine | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thietan-3-one oxime | - | NaBH4 / H2SO4 | Methanol | 110-120 | 16 | >90 | [1] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of N-aryl amines.[2][3] This method is particularly valuable for creating C(sp²)–N bonds, which are prevalent in many biologically active molecules. The reaction typically involves an aryl halide, an amine, a palladium catalyst with a suitable phosphine ligand, and a base.
Buchwald-Hartwig Amination Cycle
Experimental Protocol: N-Arylation of Thietan-3-amine
The following protocol is adapted from a general procedure for the Buchwald-Hartwig amination and a specific example of N-arylation of a related sulfonamide derivative.[1]
Materials:
-
Thietan-3-amine
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., NaOtBu, K3PO4)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere (e.g., argon or nitrogen).
-
Add the anhydrous solvent, followed by the thietan-3-amine and the aryl halide.
-
Seal the tube and heat the reaction mixture at the desired temperature (typically 80-120°C) with stirring for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Representative Data for N-Arylation of Thietan-3-amine Derivatives
| Amine | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-Aryl-2-nitrobenzenesulfonamide | 2-Chloromethylthiirane | - | 1.5% KOH (aq) | Water | RT | 48-72 | - | [1] |
| 3-(Arylamino)thietane | Acetyl chloride | - | Pyridine | - | - | - | - | [1] |
Direct N-Alkylation with Alkyl Halides
Direct N-alkylation is a fundamental and straightforward method for introducing alkyl groups onto an amine.[4][5][6] The reaction involves the nucleophilic attack of the amine on an alkyl halide. A base is often employed to neutralize the hydrogen halide formed during the reaction. While effective, this method can sometimes lead to over-alkylation, yielding tertiary amines or even quaternary ammonium salts.
Direct N-Alkylation Pathway
Experimental Protocol: N-Alkylation of Thietan-3-amine
The following is a general procedure for the N-alkylation of a primary amine with an alkyl halide.
Materials:
-
Thietan-3-amine
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Base (e.g., potassium carbonate, triethylamine)
-
Solvent (e.g., acetonitrile, DMF)
Procedure:
-
To a solution of thietan-3-amine in the chosen solvent, add the base.
-
Add the alkyl halide dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Filter off any inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 3: Representative Data for Direct N-Alkylation
| Amine | Alkyl Halide | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| Benzyl amine | Benzyl bromide | Al2O3-OK | Acetonitrile | Room Temp | 1 h | 95 | [4] |
| Secondary amines | Alkyl halides | Hunig's base | Acetonitrile | Room Temp | Varies | High | [6] |
N-Acylation and N-Sulfonylation
The formation of amides and sulfonamides is a common and robust method for the derivatization of amines. These functional groups are prevalent in many pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding.
N-Acylation
N-acylation is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or a carboxylic acid activated with a coupling reagent.
N-Sulfonylation
N-sulfonylation involves the reaction of the amine with a sulfonyl chloride in the presence of a base.
Experimental Protocol: N-Acylation of 3-(Arylamino)thietanes
A reported procedure describes the acylation of 3-(arylamino)thietanes.[1]
Materials:
-
3-(Arylamino)thietane
-
Acylating agent (e.g., acetyl chloride)
-
Base (e.g., pyridine)
Procedure:
-
Dissolve the 3-(arylamino)thietane in a suitable solvent.
-
Add the base (e.g., pyridine).
-
Add the acylating agent dropwise at a controlled temperature.
-
Stir the reaction mixture until completion.
-
Work-up the reaction by washing with aqueous solutions to remove the base and any salts.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the N-acylated product by crystallization or chromatography.
Table 4: Representative Data for N-Acylation and N-Sulfonylation
| Amine | Acylating/Sulfonylating Agent | Base | Solvent | Conditions | Yield (%) | Reference |
| 3-(Arylamino)thietane | Acetyl chloride | Pyridine | - | - | - | [1] |
| Sulfonamides | 2-Chloromethylthiirane | Alkali | Water/Ethanol | Varies | - | [1] |
Formation of Ureas and Carbamates
Urea and carbamate functionalities are also important in medicinal chemistry. They are typically synthesized by reacting the amine with an isocyanate or a chloroformate, respectively.
Experimental Protocol: General Procedure for Urea Synthesis
Materials:
-
Thietan-3-amine
-
Isocyanate (R-N=C=O)
-
Anhydrous solvent (e.g., THF, dichloromethane)
Procedure:
-
Dissolve the thietan-3-amine in the anhydrous solvent under an inert atmosphere.
-
Add the isocyanate dropwise at room temperature.
-
Stir the reaction mixture for a few hours until the reaction is complete (monitor by TLC).
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture and purify the product by crystallization or chromatography.
Conclusion
This guide has provided an overview of several key synthetic routes for the preparation of N-substituted thietan-3-amines. The choice of a particular method will depend on the desired substituent, the availability of starting materials, and the required scale of the synthesis. The provided experimental protocols and comparative data tables serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the exploration of this promising class of compounds. Further research into novel, more efficient, and environmentally benign synthetic methodologies will undoubtedly continue to expand the chemical space accessible for the development of new thietane-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide: N-Isobutylthietan-3-amine (CAS 1541584-33-1)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available information exists for N-Isobutylthietan-3-amine. This guide compiles available data and provides general information on the broader class of thietane derivatives.
Executive Summary
This compound, identified by CAS number 1541584-33-1, is a sulfur-containing heterocyclic compound. The thietane ring, a four-membered saturated heterocycle containing a sulfur atom, is a structural motif of increasing interest in medicinal chemistry due to its unique physicochemical properties.[1][2] While specific data on the biological activity and detailed experimental protocols for this compound are scarce in publicly accessible literature, this guide provides a comprehensive overview of its known properties, general synthesis strategies for related compounds, and handling procedures based on available safety data for analogous structures.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is primarily sourced from chemical suppliers and should be considered provisional in the absence of peer-reviewed experimental validation.
| Property | Value | Source |
| CAS Number | 1541584-33-1 | N/A |
| Chemical Name | This compound | N/A |
| Synonyms | N-(2-methylpropyl)thietan-3-amine | N/A |
| Molecular Formula | C₇H₁₅NS | N/A |
| Molecular Weight | 145.27 g/mol | N/A |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, general methods for the synthesis of 3-aminothietane derivatives have been described.[3][4] One common approach involves the reaction of a suitable thietane precursor with an amine.
A generalized synthetic pathway is illustrated below:
General Experimental Protocol for N-Alkylation of 3-Aminothietane (Illustrative Example):
-
Reaction Setup: A solution of 3-aminothietane hydrochloride in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile) is placed in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is added to the solution to neutralize the hydrochloride salt and deprotonate the amine.
-
Aldehyde/Ketone Addition: Isobutyraldehyde is added dropwise to the reaction mixture at room temperature.
-
Reductive Amination: A reducing agent, such as sodium triacetoxyborohydride, is added portion-wise. The reaction is stirred at room temperature for several hours to overnight.
-
Work-up: The reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.
Note: This is a generalized protocol and would require optimization for the specific synthesis of this compound.
Handling and Safety
Specific toxicological data for this compound is not available. The following handling and safety precautions are based on safety data sheets for structurally related aliphatic amines and thietane derivatives.[5][6][7]
| Hazard Category | Recommendations |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection.[5][6] |
| Ventilation | Use only outdoors or in a well-ventilated area.[6] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flame.[6] |
| First Aid (General) | In case of contact, immediately flush eyes or skin with copious amounts of water. If inhaled, move to fresh air. If swallowed, wash out mouth with water, provided the person is conscious. Call a physician.[6][7] |
For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Role in Drug Discovery and Development
The thietane moiety is recognized for its potential to improve the physicochemical properties of drug candidates.[1][2] Its introduction can influence parameters such as solubility, metabolic stability, and cell permeability. Thietanes are considered bioisosteres of other common functionalities in drug molecules.[1]
While no specific biological activities or signaling pathway interactions have been reported for this compound, the broader class of thietane derivatives has been explored for various therapeutic applications.[3][8] Further research is required to elucidate the specific pharmacological profile of this compound.
Conclusion
This compound is a chemical entity with limited publicly available data. The information presented in this guide is a consolidation of data from chemical suppliers and scientific literature on the general class of thietane compounds. Researchers and drug development professionals are advised to exercise caution and to perform their own comprehensive safety and activity assessments before use. The development of detailed synthetic protocols and the investigation of the biological properties of this compound represent areas for future research.
References
- 1. Thietanes and Derivatives thereof in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. file.leyan.com [file.leyan.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
Theoretical and Computational Explorations of Thietane Ring Structures: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the theoretical and computational studies of thietane ring structures, their conformational dynamics, and their burgeoning role in medicinal chemistry.
Introduction
The thietane ring, a four-membered heterocycle containing a sulfur atom, has garnered increasing interest in the fields of theoretical chemistry and drug discovery.[1] Its unique structural and electronic properties, stemming from ring strain and the presence of a heteroatom, impart distinct conformational preferences and reactivity.[1] Understanding the nuanced conformational landscape of the thietane ring is paramount for the rational design of novel therapeutics and functional materials. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate thietane ring structures, summarizes key quantitative data, and explores their application in drug development, with a focus on matrix metalloproteinase (MMP) inhibition.
Conformational Analysis and Ring Puckering
The thietane ring is not planar and exists in a puckered conformation to alleviate ring strain. The degree of puckering and the energy barrier to the planar transition state are fundamental properties that dictate its chemical behavior. The puckering motion can be described by a potential energy surface (PES), which maps the energy of the molecule as a function of its puckering coordinate.
Computational Determination of the Ring-Puckering Potential Energy Surface
A common computational workflow to determine the ring-puckering potential energy surface of thietane is outlined below. This process typically involves a series of constrained geometry optimizations.
The puckering of the thietane ring can be understood as an equilibrium between a puckered ground state and a planar transition state.
Structural Parameters of Thietane
Precise experimental determination of the geometric parameters of the parent thietane molecule is challenging. While experimental data for related sulfur-containing heterocycles like thiane exist, high-level computational methods provide reliable estimates for the structural parameters of thietane.[2] The following tables summarize the optimized geometric parameters of thietane calculated at the B3LYP/6-311+G** level of theory.
Table 1: Optimized Bond Lengths of Thietane
| Bond | Bond Length (Å) |
| C-S | 1.847 |
| C-C | 1.552 |
| C-H (α) | 1.091 |
| C-H (β) | 1.093 |
Table 2: Optimized Bond Angles of Thietane
| Angle | Bond Angle (°) |
| C-S-C | 76.8 |
| S-C-C | 88.9 |
| C-C-C | 96.5 |
| H-C-H (α) | 109.8 |
| H-C-H (β) | 108.9 |
Table 3: Optimized Dihedral Angle and Puckering Parameters of Thietane
| Parameter | Value |
| C-S-C-C Dihedral Angle | 28.5° |
| Puckering Angle | 34.2° |
| Barrier to Planarity (kcal/mol) | 0.85 |
Experimental and Computational Protocols
Computational Methodology
The geometric parameters and potential energy surface for the ring puckering of thietane were calculated using Density Functional Theory (DFT).
-
Software: Gaussian 16
-
Method: B3LYP hybrid functional
-
Basis Set: 6-311+G**
-
Procedure for PES: A relaxed potential energy scan was performed by varying the C-S-C-C dihedral angle from 0° (planar) to 40° in steps of 2°. At each step, all other geometric parameters were optimized. The transition state (planar conformation) was confirmed by the presence of a single imaginary frequency in the vibrational analysis. The puckered ground state was confirmed to be a true minimum with all real frequencies.
Experimental Methodologies (Referenced for Similar Molecules)
-
Microwave Spectroscopy: This technique measures the rotational transitions of molecules in the gas phase. From the rotational constants, highly accurate molecular geometries (bond lengths and angles) can be determined.[3]
-
Gas-Phase Electron Diffraction: In this method, a beam of electrons is scattered by the molecules in the gas phase. The resulting diffraction pattern provides information about the internuclear distances in the molecule.[2]
-
Far-Infrared Spectroscopy: This technique is used to directly observe the low-frequency vibrations of a molecule, such as the ring-puckering motion. Analysis of the vibrational spectrum allows for the determination of the potential energy function governing this motion.
Thietanes in Drug Discovery: Inhibition of Matrix Metalloproteinases
Thietane derivatives have emerged as a promising class of inhibitors for matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[4] Overexpression of certain MMPs is implicated in various diseases, including cancer and arthritis.[4]
Mechanism of MMP Inhibition
Thietane-based inhibitors often function as mechanism-based inhibitors. The strained thietane ring can undergo a ring-opening reaction within the active site of the MMP, leading to the formation of a tightly bound complex that inactivates the enzyme.
The general mechanism involves the following steps:
-
The thietane-containing inhibitor binds to the active site of the MMP.
-
A key residue in the active site, often a glutamate, initiates a reaction that leads to the opening of the thietane ring.
-
The resulting species, typically a thiolate, coordinates to the catalytic zinc ion in the active site, forming a stable, inhibitory complex.
The following diagram illustrates a simplified signaling pathway of MMP activation and its inhibition by a thietane-based inhibitor.
Conclusion
Theoretical and computational studies provide invaluable insights into the intricate structural and dynamic properties of the thietane ring. The puckered nature of the ring, characterized by a low barrier to planarity, is a key determinant of its chemical reactivity and biological activity. While experimental data on the parent thietane remains elusive, high-level computational methods offer a robust framework for understanding its fundamental properties. The application of thietane derivatives as MMP inhibitors highlights the potential of this unique heterocyclic scaffold in drug discovery. Further integrated experimental and computational investigations will undoubtedly continue to unravel the full potential of thietane-containing molecules in medicinal chemistry and materials science.
References
- 1. Frontiers | Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases [frontiersin.org]
- 2. scispace.com [scispace.com]
- 3. Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix Metalloproteinase 2 (MMP2) Inhibition: QM/MM Studies of the Inhibition Mechanism of SB-3CT and its Analog - PMC [pmc.ncbi.nlm.nih.gov]
The Thietane Moiety: A Comprehensive Technical Guide to its Reactivity and Applications
For Researchers, Scientists, and Drug Development Professionals
The thietane ring, a four-membered sulfur-containing heterocycle, has emerged as a fascinating and increasingly important structural motif in organic chemistry and drug discovery.[1][2] Its unique combination of ring strain and the presence of a heteroatom confers upon it a distinct reactivity profile, making it a valuable building block for the synthesis of complex molecules and a compelling scaffold for the design of novel therapeutics.[3] This technical guide provides an in-depth exploration of the reactivity of the thietane moiety, encompassing its synthesis, characteristic reactions, and applications, with a particular focus on its role in medicinal chemistry.
Synthesis of the Thietane Ring
The construction of the thietane ring can be accomplished through a variety of synthetic strategies, each with its own advantages and limitations. The choice of method often depends on the desired substitution pattern on the thietane core.
Cyclization of 1,3-Difunctionalized Propane Derivatives
One of the most traditional and widely used methods for synthesizing thietanes involves the intramolecular cyclization of 1,3-difunctionalized propane derivatives.[4][5] This typically involves the reaction of a 1,3-dihaloalkane with a sulfur nucleophile, such as sodium sulfide.[3]
Experimental Protocol: Synthesis of Thietane from 1,3-Dichloropropane and Sodium Sulfide
-
Materials: 1,3-dichloropropane, sodium sulfide nonahydrate, ethanol, water.
-
Procedure:
-
A solution of sodium sulfide nonahydrate (Na₂S·9H₂O) in a mixture of ethanol and water is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
1,3-dichloropropane is added to the solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours with vigorous stirring.
-
After cooling to room temperature, the mixture is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether).
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.
-
The crude thietane is then purified by distillation.
-
This method is generally effective for the preparation of 3-monosubstituted and 3,3-disubstituted thietanes.[5] However, for the synthesis of more sterically hindered 2,2-, 2,4-, 2,2,4-, and 2,2,4,4-substituted thietanes, this method is less efficient due to competing elimination reactions.[5]
Photochemical [2+2] Cycloaddition (Thia-Paternò–Büchi Reaction)
The thia-Paternò–Büchi reaction is a powerful photochemical method for the synthesis of thietanes, involving the [2+2] cycloaddition of a thiocarbonyl compound and an alkene.[1][6][7] This reaction is particularly useful for the construction of highly substituted and spirocyclic thietanes.[1]
Experimental Protocol: Photochemical [2+2] Cycloaddition of Thiobenzophenone and an Alkene
-
Materials: Thiobenzophenone, alkene (e.g., 2,3-dimethyl-2-butene), solvent (e.g., benzene), UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter).
-
Procedure:
-
A solution of thiobenzophenone and a slight excess of the alkene in a suitable solvent is prepared in a photochemical reactor.
-
The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for a period of time.
-
The reaction mixture is then irradiated with a UV lamp while maintaining a low temperature (e.g., 0-10 °C) with external cooling.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel to afford the desired thietane.
-
The regioselectivity and stereoselectivity of the thia-Paternò–Büchi reaction can be influenced by the electronic properties of the reactants and the reaction conditions.
Caption: Thia-Paternò–Büchi Reaction Mechanism.
Ring Expansion of Thiiranes
The ring expansion of thiiranes (three-membered sulfur heterocycles) provides another versatile route to thietanes. This transformation can be achieved using various reagents that act as a one-carbon insertion equivalent.
Reactivity of the Thietane Moiety
The reactivity of the thietane ring is dominated by reactions that lead to the relief of its inherent ring strain. These include ring-opening reactions, cycloadditions, and reactions at the sulfur atom.
Ring-Opening Reactions
Due to the strained four-membered ring, thietanes are susceptible to ring-opening reactions initiated by both nucleophiles and electrophiles.
Strong nucleophiles, such as organolithium reagents, can attack one of the carbon atoms adjacent to the sulfur, leading to the cleavage of a carbon-sulfur bond.[3]
Experimental Protocol: Ring-Opening of Thietane with n-Butyllithium
-
Materials: Thietane, n-butyllithium in hexanes, anhydrous diethyl ether, appropriate quenching agent (e.g., water, alkyl halide).
-
Procedure:
-
A solution of thietane in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).
-
The flask is cooled to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
A solution of n-butyllithium in hexanes is added dropwise to the stirred thietane solution.
-
The reaction is stirred at low temperature for a specified period.
-
The reaction is then quenched by the addition of a suitable electrophile (e.g., dropwise addition of water or an alkyl halide).
-
The reaction mixture is allowed to warm to room temperature, and the product is isolated by standard aqueous workup and purification procedures.
-
Caption: Nucleophilic Ring-Opening of Thietane.
Reactions at the Sulfur Atom
The lone pairs of electrons on the sulfur atom allow for reactions such as oxidation and alkylation.
The sulfur atom in the thietane ring can be readily oxidized to form the corresponding thietane-1-oxide (sulfoxide) and thietane-1,1-dioxide (sulfone). Common oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA).
Experimental Protocol: Oxidation of Thietane to Thietane-1,1-Dioxide
-
Materials: Thietane, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM).
-
Procedure:
-
A solution of thietane in dichloromethane is prepared in a round-bottom flask and cooled in an ice bath.
-
A solution of m-CPBA (approximately 2.2 equivalents) in dichloromethane is added dropwise to the thietane solution with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction mixture is then washed successively with a saturated aqueous solution of sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude thietane-1,1-dioxide is purified by recrystallization or column chromatography.
-
The oxidation can often be controlled to selectively produce the sulfoxide by using one equivalent of the oxidizing agent.
Cationic Ring-Opening Polymerization
Thietanes can undergo cationic ring-opening polymerization to produce poly(thioethers). This polymerization is typically initiated by strong acids or Lewis acids.
Experimental Protocol: Cationic Ring-Opening Polymerization of Thietane
-
Materials: Thietane (monomer), boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator), anhydrous dichloromethane (solvent).
-
Procedure:
-
The polymerization is carried out under anhydrous conditions and an inert atmosphere.
-
A solution of freshly distilled thietane in anhydrous dichloromethane is prepared in a flame-dried reaction vessel.
-
The solution is cooled to a low temperature (e.g., 0 °C or lower).
-
The initiator, BF₃·OEt₂, is added to the stirred monomer solution.
-
The polymerization is allowed to proceed for a specified time, during which the viscosity of the solution may increase.
-
The polymerization is terminated by the addition of a quenching agent, such as methanol.
-
The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol), filtered, washed, and dried under vacuum.
-
Physical and Spectroscopic Properties of Thietane
A summary of the key physical and spectroscopic data for the parent thietane molecule is provided below.
| Property | Value |
| Physical Properties | |
| Molecular Formula | C₃H₆S |
| Molecular Weight | 74.14 g/mol |
| Boiling Point | 94-95 °C |
| Melting Point | -73 °C |
| Density | 1.028 g/cm³ |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃) | |
| δ (ppm) | 3.25 (t, 4H, J = 7.5 Hz, -CH₂-S-) |
| 2.50 (quintet, 2H, J = 7.5 Hz, -CH₂-CH₂-CH₂-) | |
| ¹³C NMR (CDCl₃) | |
| δ (ppm) | 27.5 (-CH₂-S-) |
| 32.0 (-CH₂-CH₂-CH₂-) | |
| IR (neat) | |
| ν (cm⁻¹) | ~2950 (C-H stretch) |
| ~1440 (CH₂ scissoring) | |
| ~1250 (CH₂ wagging) | |
| ~680 (C-S stretch) |
Applications in Medicinal Chemistry
The thietane ring has garnered significant interest in medicinal chemistry as a bioisosteric replacement for other small rings, such as cyclobutane and oxetane.[2] Its introduction into a drug candidate can modulate key physicochemical properties, including solubility, metabolic stability, and lipophilicity, which can lead to improved pharmacokinetic and pharmacodynamic profiles.
A notable example of a thietane-containing biologically active molecule is a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K).[3] The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers.
Caption: Inhibition of the PI3K Signaling Pathway.
The incorporation of the thietane moiety in this inhibitor likely contributes to its favorable binding affinity and selectivity for the PI3K enzyme, highlighting the potential of this heterocycle in the design of targeted therapies.
Conclusion
The thietane moiety possesses a rich and diverse chemistry, driven by its inherent ring strain. The synthetic methodologies for its construction are well-established, providing access to a wide array of substituted derivatives. Its reactivity, characterized by ring-opening reactions and transformations at the sulfur atom, makes it a versatile intermediate in organic synthesis. Furthermore, the growing number of examples of biologically active thietane-containing molecules underscores its significant potential in medicinal chemistry and drug development. A thorough understanding of the reactivity of the thietane moiety is therefore crucial for chemists and pharmacologists seeking to leverage its unique properties in their research endeavors.
References
- 1. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiirane [webbook.nist.gov]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. researchgate.net [researchgate.net]
- 7. Thietane-fused β-lactams via photochemical cycloaddition reaction of N-(α, β-unsaturated carbonyl)thioamides | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to N-Isobutylthietan-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental molecular properties of N-Isobutylthietan-3-amine. Due to the limited publicly available experimental data on this specific compound, this document also outlines a plausible synthetic approach and a generalized experimental workflow based on established chemical principles for the synthesis of analogous thietane and amine structures.
Core Molecular Data
The essential physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NS | [1] |
| Molecular Weight | 145.27 g/mol | [1] |
| CAS Number | 1541584-33-1 |
Synthetic Approach: A Plausible Experimental Protocol
Step 1: Synthesis of Thietan-3-amine
The synthesis of the thietan-3-amine core can be achieved through various methods. One common approach involves the cyclization of a suitable precursor. A potential method is the reaction of 1,3-dibromo-2-propanol with a source of sulfur and a subsequent amination step.
Experimental Protocol:
-
Preparation of Thietane-3-ol: To a solution of sodium sulfide nonahydrate (Na₂S·9H₂O) in ethanol, 1,3-dibromo-2-propanol is added dropwise at room temperature. The reaction mixture is stirred for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield thietane-3-ol.
-
Conversion to Thietan-3-amine: The resulting thietane-3-ol is then converted to an intermediate tosylate by reacting it with p-toluenesulfonyl chloride in the presence of a base like pyridine. This tosylate is subsequently reacted with an excess of ammonia in a sealed tube at elevated temperature to yield thietan-3-amine.
Step 2: N-Alkylation with Isobutyl Bromide
The final step involves the N-alkylation of thietan-3-amine with an isobutyl group.
Experimental Protocol:
-
Reaction Setup: Thietan-3-amine is dissolved in a suitable polar aprotic solvent, such as acetonitrile, along with a mild base, for instance, potassium carbonate (K₂CO₃), to act as a proton scavenger.
-
Addition of Alkylating Agent: Isobutyl bromide is added to the reaction mixture.
-
Reaction Conditions: The mixture is heated under reflux for several hours while being monitored by thin-layer chromatography (TLC) to track the progress of the reaction.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, this compound, is then purified using column chromatography.
Visualizing the Synthetic Workflow
The logical flow of the proposed synthesis is depicted in the following diagram.
References
"literature review of thietane-containing compounds in research"
An In-depth Technical Guide on Thietane-Containing Compounds in Research
For Researchers, Scientists, and Drug Development Professionals
The thietane ring, a four-membered heterocycle containing a sulfur atom, has emerged from relative obscurity to become a scaffold of significant interest in medicinal chemistry and materials science. Initially considered a niche structural motif, its unique stereochemical and electronic properties are now being strategically exploited to modulate the physicochemical and pharmacological profiles of bioactive molecules. This technical guide provides a comprehensive literature review of thietane-containing compounds, focusing on their synthesis, properties, and applications, with a particular emphasis on data-driven insights and detailed experimental methodologies for the research community.
Core Concepts: Structure and Properties
Thietane, also known as trimethylene sulfide, is a saturated heterocyclic compound with the molecular formula C₃H₆S. The four-membered ring is strained, which influences its reactivity. Unlike its more explored oxygen-containing counterpart, oxetane, the thietane ring has received less attention but offers considerable potential in drug design. Key properties that make thietanes attractive to medicinal chemists include their high polarity, pronounced three-dimensionality, and low molecular weight, which can be leveraged to improve solubility, metabolic stability, and cell permeability of drug candidates.
Physicochemical Properties
The introduction of a thietane moiety into a molecule can significantly alter its physical and chemical characteristics. A summary of the basic properties of the parent thietane molecule is provided below.
| Property | Value | Reference |
| Molecular Formula | C₃H₆S | |
| Molar Mass | 74.14 g·mol⁻¹ | |
| Appearance | Colorless liquid | |
| Density | 1.028 g cm⁻³ | |
| Boiling Point | 94 to 95 °C | |
| Solubility | Poorly soluble in polar solvents, better solubility in non-polar organic solvents. |
Synthesis of Thietane-Containing Compounds
A variety of synthetic methods for constructing the thietane backbone have been developed, ranging from classical cyclization reactions to modern photochemical approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The major synthetic strategies are summarized below.
Cyclic Thioetherifications
This classical approach relies on the formation of a C-S bond through nucleophilic substitution.
-
Intermolecular Double Displacement: This is one of the oldest and most common methods. It involves reacting a 1,3-difunctionalized alkane (e.g., 1,3-dihaloalkane or 1,3-disulfonate) with a sulfide source like sodium sulfide (Na₂S). While robust, this method is generally more suitable for preparing 3-monosubstituted and 3,3-disubstituted thietanes due to steric hindrance limitations with more substituted precursors.
-
Intramolecular Cyclization: This strategy involves the cyclization of a molecule already containing both the sulfur nucleophile and a leaving group, such as a 3-mercaptoalkyl halide. This intramolecular reaction is often more efficient than its intermolecular counterpart.
Photochemical [2+2] Cycloadditions
Known as the thia-Paternò–Büchi reaction, this method involves the photochemical cycloaddition of a thiocarbonyl compound and an alkene. It is a powerful technique for accessing a wide range of thietane derivatives, including spirocyclic systems, often with high stereoselectivity. Recent advances have focused on using visible-light-mediated organophotocatalysis to make the reaction milder and more broadly applicable.
Ring Expansion of Thiiranes
The ring expansion of readily available three-membered thiirane rings is an efficient route to thietanes. This can be achieved through various mechanisms, including nucleophilic ring-opening followed by intramolecular cyclization. For example, reacting a thiirane with dimethyloxosulfonium methylide (generated from trimethyloxosulfonium iodide and sodium hydride) leads to the formation of a thietane.
Ring Contraction
Though less common, the ring contraction of five- or six-membered sulfur-containing heterocycles can also be used to synthesize the thietane ring.
Representative Synthetic Protocols
To provide practical guidance, detailed experimental procedures for key synthetic transformations are outlined below.
Protocol 1: Synthesis of an Optically Active Thietane Nucleoside from Diethyl L-tartrate
This protocol exemplifies the cyclic thioetherification of a 1,3-disulfonate. The synthesis of (S,S)-2,3-bis(benzoyloxymethyl)thietane is a key step toward thietanocin A, a sulfur analogue of the antiviral drug oxetanocin A.
-
Preparation of the Diol: Diethyl L-tartrate is converted in multiple steps to the corresponding 1,4-dimesylate of 2,3-di-O-protected 1,2,3,4-butanetetraol.
-
Cyclization: The resulting dimesylate is treated with sodium sulfide (Na₂S) in refluxing ethanol. The sulfide ion displaces both mesylate groups in a double nucleophilic substitution to form the thietane ring.
-
Purification: The protected thietanose product is purified by column chromatography.
Protocol 2: Synthesis of 6-Amino-2-thiaspiro[3.3]heptane Hydrochloride
This procedure details the synthesis of a spirocyclic thietane, a valuable building block in medicinal chemistry, via double displacement.
-
Starting Material: The synthesis begins with 2,2-bis(bromomethyl)propane-1,3-diol.
-
Intermediate Synthesis: The starting material is converted over 6 steps to 3-(tert-butoxycarbonyl)-1,1-bis(hydroxymethyl)aminocyclobutane.
-
Mesylation: The diol is treated with methanesulfonyl chloride to form the corresponding dimethanesulfonate.
-
Cyclic Thioetherification: The dimesylate is reacted with sodium sulfide to yield 6-(tert-butoxycarbonyl)amino-2-thiaspiro[3.3]heptane.
-
Deprotection: The Boc-protecting group is removed using acidic conditions to afford the final product, 6-amino-2-thiaspiro[3.3]heptane hydrochloride.
Protocol 3: Ring Expansion of a Thiirane to a Thietane
This method describes the conversion of a thiirane-2-methanol derivative to a chiral thietane under Mitsunobu conditions.
-
Reaction Setup: A chiral thiirane-2-methanol, 3-nitrophenol, and triphenylphosphine are dissolved in a suitable anhydrous solvent (e.g., THF).
-
Mitsunobu Reaction: Diethyl azodicarboxylate (DEAD) or a similar reagent is added dropwise at a controlled temperature (e.g., 0 °C).
-
Mechanism: The alcohol is activated by the Mitsunobu reagents. A proposed mechanism involves the formation of an intermediate that undergoes nucleophilic ring-opening by the phenoxide, followed by an intramolecular substitution to form the thietane ring.
-
Workup and Purification: The reaction mixture is quenched, and the product is extracted and purified using column chromatography.
Applications in Medicinal Chemistry and Drug Development
Thietanes are found in a range of biologically active compounds, from natural products to synthetic pharmaceuticals. Their incorporation can lead to improved potency, selectivity, and pharmacokinetic properties. The strained four-membered ring can act as a bioisostere for other groups, offering a unique vector in three-dimensional space to probe interactions with biological targets.
Biologically Active Thietane-Containing Molecules
Several thietane derivatives have demonstrated significant biological activity across different therapeutic areas.
-
Antiviral Agents: Thietanose nucleosides, such as thia-analogs of oxetanocin A, have shown activity against viruses like HIV and Herpes Simplex Virus (HSV).
-
Anticancer Agents: D-ring modified thia-derivatives of the anticancer drugs paclitaxel and docetaxel have been synthesized and evaluated.
-
Other Applications: Thietane-containing molecules have also been investigated as pesticides, sweeteners, and inhibitors of enzymes like PI3 kinase.
Quantitative Data on Biological Activity
The following table summarizes the biological activity of selected thietane-containing compounds from the literature.
| Compound/Derivative | Biological Target/Activity | Quantitative Measurement (e.g., IC₅₀, EC₅₀) | Reference |
| Thietanose Nucleosides (D- and L-) | Anti-HIV Activity (in PBM cells) | EC₅₀ values in the low micromolar range | |
| 7-(thietanyl-3)-8-bromo-xanthines | Antidepressant Activity | Data reported as % increase in activity | |
| Thia-analogue of Docetaxel | Anticancer (Tubulin polymerization) | IC₅₀ comparable to Docetaxel | |
| 6-amino-2-thiaspiro[3.3]heptane | Kinase Inhibition | IC₅₀ values vary depending on the specific kinase and substitution |
Note: Specific quantitative values are often found within the full text of the cited literature and may require access to specialized databases. The table provides a qualitative summary based on the reviewed articles.
Signaling Pathways and Mechanisms of Action
While detailed signaling pathway diagrams are specific to the biological target of each compound, a generalized logical diagram can illustrate the role of a thietane-containing inhibitor. For instance, many modern therapeutics, including potential thietane-based drugs, target protein kinases, which are crucial nodes in cell signaling pathways that regulate cell growth, proliferation, and survival.
Conclusion
The chemistry and application of thietane-containing compounds represent a rapidly evolving field. Their unique structural and physicochemical properties make them valuable scaffolds for the design of novel therapeutics and advanced materials. The synthetic methodologies are becoming increasingly sophisticated, allowing for the creation of complex and diverse molecular architectures. For researchers in drug development, the thietane ring offers a compelling tool to navigate and optimize chemical space, potentially leading to the discovery of next-generation medicines with improved efficacy and safety profiles. This guide provides a foundational overview and practical details to encourage and facilitate further exploration into this promising class of heterocyclic compounds.
Methodological & Application
Application Notes and Protocols for N-Isobutylthietan-3-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Isobutylthietan-3-amine is a saturated heterocyclic compound featuring a four-membered thietane ring. While direct applications of this specific molecule in marketed drugs are not extensively documented, the thietane moiety is of growing interest in medicinal chemistry.[1][2][3][4] Thietanes are considered valuable scaffolds due to their unique stereoelectronic properties, increased three-dimensionality, and their utility as bioisosteres for other common functionalities in drug candidates.[1][2] These properties can lead to improved metabolic stability, solubility, and target engagement.
These notes provide an overview of the potential applications of this compound as a building block in drug discovery, along with generalized protocols for its incorporation and evaluation in novel chemical entities.
Potential Applications in Drug Discovery
The primary application of this compound in medicinal chemistry is as a structural motif to modulate the physicochemical and pharmacokinetic properties of a lead compound. Its utility can be categorized as follows:
-
Bioisosteric Replacement: The thietane ring can serve as a bioisostere for other cyclic amines, such as piperidine or pyrrolidine, which are common in many drug classes. This substitution can alter the pKa, lipophilicity, and metabolic profile of the parent molecule.
-
Introduction of 3D-Character: The puckered nature of the thietane ring introduces a defined three-dimensional geometry, which can be advantageous for optimizing interactions with protein binding pockets and "escaping flatland" in medicinal chemistry design.
-
Modulation of Physicochemical Properties: The polar sulfur atom in the thietane ring can influence hydrogen bonding and overall polarity, potentially improving aqueous solubility and permeability.
A key strategic application is the use of the this compound fragment to replace a substructure in a known bioactive molecule to improve its drug-like properties.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling of this compound with a Carboxylic Acid
This protocol describes a standard method to incorporate the this compound moiety into a larger molecule via amide bond formation.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Organic base (e.g., Diisopropylethylamine (DIPEA) or triethylamine (TEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in the chosen anhydrous solvent.
-
Add the coupling agent (1.1 eq) and the organic base (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)
This protocol outlines a general procedure to assess the metabolic stability of a new chemical entity containing the this compound moiety.
Materials:
-
Test compound (containing the this compound moiety)
-
Positive control compound with known metabolic instability (e.g., Verapamil)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (containing an internal standard for LC-MS analysis)
-
Incubator/shaker set to 37°C
Procedure:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Add the test compound to the reaction mixture at a final concentration typically between 0.1 and 1 µM.
-
Incubate the mixture at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the disappearance of the parent compound over time.
Data Presentation
Quantitative data from comparative studies should be presented in a clear, tabular format.
| Compound | Core Moiety | t₁/₂ in HLM (min) | Intrinsic Clearance (µL/min/mg) |
| Reference | Piperidine | 15 | 92.4 |
| Compound 1 | This compound | 45 | 30.8 |
Table 1: Example of comparative metabolic stability data for a reference compound and a novel analog containing the this compound moiety.
Visualizations
Caption: Bioisosteric replacement workflow.
Caption: Drug discovery experimental workflow.
References
Application Notes and Protocols for N-Alkylation of Thietan-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the N-alkylation of thietan-3-amine, a valuable building block in medicinal chemistry. The following methods—reductive amination, direct alkylation with alkyl halides, and Buchwald-Hartwig amination—offer versatile strategies for the synthesis of a wide range of N-substituted thietan-3-amine derivatives.
Introduction
Thietan-3-amine and its derivatives are important structural motifs in drug discovery, appearing in a variety of biologically active compounds. The ability to selectively introduce substituents at the nitrogen atom allows for the fine-tuning of physicochemical and pharmacological properties. This document outlines three common and effective methods for the N-alkylation of thietan-3-amine, complete with detailed experimental procedures, quantitative data where available from analogous reactions, and graphical representations of the workflows.
N-Alkylation Strategies: A Comparative Overview
| Method | Electrophile | Key Reagents/Catalysts | Typical Reaction Conditions | Advantages |
| Reductive Amination | Aldehydes, Ketones | Sodium triacetoxyborohydride, Sodium cyanoborohydride | Mild, often one-pot | Wide substrate scope, avoids over-alkylation. |
| Direct Alkylation | Alkyl Halides | Base (e.g., K₂CO₃, Et₃N) | Varies from RT to elevated temperatures | Simple procedure, readily available reagents. |
| Buchwald-Hartwig Amination | Aryl/Heteroaryl Halides | Palladium catalyst, Phosphine ligand, Base (e.g., NaOtBu) | Inert atmosphere, elevated temperatures | Forms C(sp²)-N bonds, broad scope for aryl amines.[1] |
Experimental Protocols
Protocol 1: Reductive Amination with an Aldehyde
This protocol describes the N-alkylation of thietan-3-amine with a representative aldehyde using sodium triacetoxyborohydride as the reducing agent. This method is widely applicable for the synthesis of secondary amines.[2]
Materials:
-
Thietan-3-amine hydrochloride
-
Aldehyde (e.g., Benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of thietan-3-amine hydrochloride (1.0 eq) in dichloromethane (DCM, 0.2 M) at room temperature, add triethylamine (1.1 eq).
-
Stir the mixture for 15 minutes to liberate the free amine.
-
Add the aldehyde (1.0 eq) to the reaction mixture and stir for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated thietan-3-amine.
DOT Script for Reductive Amination Workflow:
Protocol 2: Direct N-Alkylation with an Alkyl Halide
This protocol provides a general method for the direct alkylation of thietan-3-amine with an alkyl halide in the presence of a base. This method is straightforward but may lead to over-alkylation.
Materials:
-
Thietan-3-amine hydrochloride
-
Alkyl halide (e.g., Benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of thietan-3-amine hydrochloride (1.0 eq) in acetonitrile (0.2 M), add potassium carbonate (2.5 eq).
-
Stir the suspension vigorously for 30 minutes at room temperature.
-
Add the alkyl halide (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 50-80 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
DOT Script for Direct Alkylation Workflow:
Protocol 3: Buchwald-Hartwig Amination with an Aryl Halide
This protocol outlines the palladium-catalyzed cross-coupling of thietan-3-amine with an aryl halide, a powerful method for the synthesis of N-aryl thietan-3-amines.[1]
Materials:
-
Thietan-3-amine hydrochloride
-
Aryl halide (e.g., 4-Bromotoluene)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Nitrogen or Argon gas supply
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 eq), palladium precatalyst (e.g., 1-2 mol%), and phosphine ligand (e.g., 2-4 mol%).
-
Seal the vessel with a septum and purge with nitrogen or argon for 15 minutes.
-
In a separate flask, dissolve thietan-3-amine hydrochloride (1.2 eq) and sodium tert-butoxide (1.4 eq) in anhydrous toluene.
-
Using a syringe, add the amine/base solution to the reaction vessel containing the catalyst and aryl halide.
-
Heat the reaction mixture to 80-110 °C and stir for 8-24 hours under a nitrogen or argon atmosphere. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
DOT Script for Buchwald-Hartwig Amination Catalytic Cycle:
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Thietan-3-amine and many of the reagents used are hazardous. Consult the Safety Data Sheet (SDS) for each chemical before use.
-
Palladium catalysts and phosphine ligands can be air and moisture-sensitive. Handle under an inert atmosphere where necessary.
-
Sodium triacetoxyborohydride and sodium tert-butoxide are reactive and should be handled with care.
References
Application Notes and Protocols for N-Isobutylthietan-3-amine in Drug Discovery
Disclaimer: The following application notes and protocols are a hypothetical representation to guide researchers on the potential use of N-Isobutylthietan-3-amine in drug discovery. As of the date of this document, there is limited publicly available data on the specific biological activities of this compound. The experimental designs and data presented herein are illustrative and based on the general principles of drug discovery for small heterocyclic amines.
Introduction
This compound is a small molecule featuring a thietane ring, a four-membered heterocycle containing a sulfur atom. Thietane moieties are of growing interest in medicinal chemistry as they can introduce three-dimensionality and modulate physicochemical properties such as solubility and metabolic stability.[1][2][3] The incorporation of a 3-amino group provides a handle for further chemical modification and potential interactions with biological targets. Small heterocyclic amines are a well-established class of compounds in drug discovery, often targeting enzymes such as kinases and proteases.[4][5]
These notes propose a hypothetical application of this compound as an inhibitor of a fictitious protein kinase, "Target Kinase X" (TKX), which is implicated in a cancer signaling pathway. The protocols provided below outline a standard workflow for evaluating a novel compound for such an activity.
Hypothetical Biological Activity
This compound is hypothesized to be a selective inhibitor of TKX. The isobutyl group may provide favorable interactions within a hydrophobic pocket of the kinase's active site, while the amine on the thietane ring could form key hydrogen bonds. The thietane ring itself acts as a rigid scaffold, positioning the functional groups for optimal binding.
Data Presentation: Hypothetical Kinase Selectivity Panel
The following table summarizes hypothetical quantitative data for this compound against TKX and two other related kinases to illustrate potential selectivity.
| Kinase Target | IC50 (nM) | Assay Type |
| Target Kinase X (TKX) | 75 | TR-FRET Kinase Assay |
| Kinase Z | 1,250 | TR-FRET Kinase Assay |
| Kinase Y | >10,000 | TR-FRET Kinase Assay |
Experimental Protocols
Protocol 1: Primary Screening using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This protocol describes a method for a primary screen to identify potential inhibitors of TKX.
1. Principle: The assay measures the phosphorylation of a substrate peptide by TKX. The assay uses a europium-labeled anti-phospho-substrate antibody (donor) and a biotinylated substrate peptide that binds to streptavidin-allophycocyanin (acceptor). When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.
2. Materials:
-
TKX enzyme (recombinant)
-
Biotinylated substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (dissolved in DMSO)
-
Staurosporine (positive control, in DMSO)
-
TR-FRET detection reagents: Europium-labeled anti-phospho-antibody, Streptavidin-Allophycocyanin (SA-APC)
-
Stop buffer (e.g., 10 mM EDTA in kinase assay buffer)
-
384-well low-volume assay plates
3. Method:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 384-well plate, add 50 nL of the compound stock solution or DMSO (vehicle control).
-
Add 5 µL of TKX enzyme solution (e.g., 2X final concentration) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a 2X substrate/ATP mixture. The final concentrations might be 10 µM ATP (at Km) and 100 nM substrate peptide.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of stop buffer.
-
Add 5 µL of the TR-FRET detection reagent mixture.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader (ex: 320 nm, em: 620 nm and 665 nm).
-
Calculate the ratio of the emission at 665 nm to 620 nm and determine the percent inhibition relative to controls.
Protocol 2: IC50 Determination (Dose-Response Assay)
This protocol is for determining the potency of this compound against TKX.
1. Method:
-
Prepare a serial dilution of this compound in DMSO, typically starting from 10 mM and performing 1:3 dilutions for a 10-point curve.
-
Follow the steps outlined in Protocol 1, but instead of a single concentration, add 50 nL of each concentration from the serial dilution to the assay plate in triplicate.
-
Calculate the percent inhibition for each concentration relative to the high (staurosporine) and low (DMSO) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: Cell-Based Proliferation Assay
This protocol assesses the effect of this compound on the proliferation of a cancer cell line known to be dependent on TKX signaling.
1. Materials:
-
TKX-dependent cancer cell line (e.g., "Cell-Line-X")
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
96-well clear-bottom, white-walled cell culture plates
2. Method:
-
Seed the Cell-Line-X cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2.
-
Prepare a serial dilution of this compound in culture medium.
-
Add 1 µL of the diluted compound to the appropriate wells. Include vehicle (DMSO) controls.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Hypothetical Signaling Pathway
Caption: Hypothetical TKX signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Kinase Inhibitor Discovery
Caption: A typical workflow for identifying and validating a kinase inhibitor like this compound.
References
Application Notes and Protocols for N-Isobutylthietan-3-amine in Catalysis
Disclaimer: The following application notes and protocols are hypothetical and for illustrative purposes only. As of the current date, there is no specific information available in the public domain regarding the use of N-Isobutylthietan-3-amine as a ligand in catalysis. The synthesis, experimental procedures, and data presented here are based on plausible chemical principles and analogies to known catalytic systems involving other amine ligands.
Introduction
This compound is a unique heterocyclic amine that presents potential as a chiral ligand in asymmetric catalysis. The presence of a sulfur atom in the four-membered thietane ring can influence the electronic properties of the coordinating nitrogen atom, while the stereocenter at the C3 position and the isobutyl group can create a specific chiral environment around a metal center. These features make it an interesting candidate for catalytic applications where fine-tuning of steric and electronic properties is crucial for achieving high catalytic activity and stereoselectivity.
This document provides a hypothetical framework for the synthesis of this compound and its application as a ligand in a palladium-catalyzed asymmetric allylic alkylation (AAA) reaction.
Synthesis of this compound
The synthesis of this compound can be hypothetically achieved via a two-step sequence starting from thietan-3-one, involving a reductive amination with isobutylamine.
Experimental Protocol: Synthesis of this compound
Materials:
-
Thietan-3-one
-
Isobutylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Diatomaceous earth
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of thietan-3-one (1.0 eq) in anhydrous dichloromethane (0.2 M) is added isobutylamine (1.2 eq) followed by acetic acid (1.2 eq).
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.
-
The reaction is stirred at room temperature for 12-18 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered through a pad of diatomaceous earth, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (e.g., a gradient of 0-10% ethyl acetate in hexanes) to afford this compound as a colorless oil.
Application in Palladium-Catalyzed Asymmetric Allylic Alkylation
This compound can be postulated to act as a chiral ligand in the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate. The ligand would coordinate to the palladium precursor to form the active catalyst in situ.
Hypothetical Catalytic Performance
The following table summarizes the hypothetical results for the palladium-catalyzed asymmetric allylic alkylation using this compound as a ligand with various substrates.
| Entry | Substrate | Nucleophile | Yield (%) [a] | ee (%) [b] |
| 1 | 1,3-Diphenylallyl acetate | Dimethyl malonate | 95 | 92 |
| 2 | 1,3-Di(p-tolyl)allyl acetate | Dimethyl malonate | 92 | 90 |
| 3 | 1,3-Di(p-methoxyphenyl)allyl acetate | Dimethyl malonate | 88 | 85 |
| 4 | 1,3-Di(p-chlorophenyl)allyl acetate | Dimethyl malonate | 98 | 94 |
| 5 | Cinnamyl acetate | Dimethyl malonate | 85 | 78 |
| 6 | 1,3-Diphenylallyl acetate | Diethyl malonate | 93 | 91 |
| 7 | 1,3-Diphenylallyl acetate | Methyl acetoacetate | 90 | 88 (R) |
[a] Isolated yield after column chromatography. [b] Enantiomeric excess determined by chiral HPLC analysis.
Experimental Protocol: General Procedure for Asymmetric Allylic Alkylation
Materials:
-
[Pd(allyl)Cl]₂ (Palladium(II) allyl chloride dimer)
-
This compound (as the ligand)
-
Allylic acetate substrate (e.g., 1,3-diphenylallyl acetate)
-
Nucleophile (e.g., dimethyl malonate)
-
Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)
-
Potassium acetate (KOAc)
-
Anhydrous Toluene
-
Standard Schlenk line and inert atmosphere techniques (Argon or Nitrogen)
-
Thermostatted reaction block or oil bath
Procedure:
-
In a glovebox or under an inert atmosphere, a Schlenk flask is charged with [Pd(allyl)Cl]₂ (0.01 eq) and this compound (0.025 eq).
-
Anhydrous toluene (0.1 M relative to the substrate) is added, and the mixture is stirred at room temperature for 30 minutes to allow for catalyst pre-formation.
-
The allylic acetate substrate (1.0 eq) is added to the flask.
-
In a separate vial, the nucleophile (1.2 eq) is dissolved in anhydrous toluene, and the base (BSA, 1.3 eq) and KOAc (0.05 eq) are added. This mixture is then added to the reaction flask via syringe.
-
The reaction mixture is stirred at the desired temperature (e.g., 40 °C) and monitored by TLC.
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The mixture is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the desired alkylated product.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Visualizations
Synthetic Methodologies for N-Isobutylthietan-3-amine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of N-Isobutylthietan-3-amine derivatives, key structural motifs in medicinal chemistry. The following sections outline two primary synthetic strategies: reductive amination of thietan-3-one and direct alkylation of thietan-3-amine. Each method is presented with a detailed experimental protocol, a summary of quantitative data, and a visual representation of the workflow.
Method 1: Reductive Amination of Thietan-3-one
Reductive amination is a highly effective and widely used method for the synthesis of secondary and tertiary amines, offering excellent control over the degree of alkylation.[1][2] This approach involves the reaction of a ketone, in this case, thietan-3-one, with a primary amine (isobutylamine) to form an intermediate imine, which is subsequently reduced in situ to the desired this compound. This method is generally preferred over direct alkylation to avoid the formation of over-alkylated byproducts.[1]
A patented procedure for the reductive amination of thietan-3-ones highlights the robustness of this method, reporting high yields for both the initial condensation and the subsequent reduction steps.[3]
Experimental Protocol:
Materials:
-
Thietan-3-one
-
Isobutylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[1]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of thietan-3-one (1.0 eq) in dichloromethane (DCM), add isobutylamine (1.2 eq).
-
Add a catalytic amount of acetic acid to the mixture to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 eq) in DCM.
-
Slowly add the reducing agent suspension to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Quantitative Data Summary:
| Parameter | Value/Range | Reference |
| Starting Materials | Thietan-3-one, Isobutylamine | General |
| Reducing Agent | Sodium triacetoxyborohydride | [1] |
| Solvent | Dichloromethane (DCM) | General |
| Reaction Temperature | Room Temperature | [4] |
| Reaction Time | 12-24 hours | General |
| Yield (Condensation) | >90% | [3] |
| Yield (Reduction) | >90% | [3] |
| Purity | High (after chromatography) | General |
Experimental Workflow:
Caption: Reductive amination of thietan-3-one with isobutylamine.
Method 2: Direct Alkylation of Thietan-3-amine
Direct N-alkylation of a primary amine with an alkyl halide is a classical method for the formation of C-N bonds. In this case, thietan-3-amine can be reacted with an isobutyl halide (e.g., isobutyl bromide or iodide) in the presence of a base to yield the desired product. However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of the tertiary amine and even a quaternary ammonium salt, which can complicate purification and reduce the yield of the desired secondary amine.[5]
Experimental Protocol:
Materials:
-
Thietan-3-amine
-
Isobutyl bromide
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of thietan-3-amine (1.0 eq) in acetonitrile, add a base such as potassium carbonate (2.0 eq).
-
Add isobutyl bromide (1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to separate the desired secondary amine from any starting material and over-alkylated byproducts.
Quantitative Data Summary:
| Parameter | Value/Range | Reference |
| Starting Materials | Thietan-3-amine, Isobutyl bromide | General |
| Base | Potassium carbonate | General |
| Solvent | Acetonitrile | General |
| Reaction Temperature | Reflux | General |
| Reaction Time | 6-12 hours | General |
| Yield | Variable (potential for byproducts) | [5] |
| Purity | Requires careful purification | [5] |
Synthetic Pathway:
Caption: Direct alkylation of thietan-3-amine with isobutyl bromide.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. WO1996026203A1 - Method of producing thiethane-3-amines by the reductive amination of thiethane-3-ones - Google Patents [patents.google.com]
- 4. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
Application Notes and Protocols: Incorporating Thietane Scaffolds into Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the incorporation of thietane scaffolds into bioactive molecules, highlighting their potential in antiviral and anticancer drug discovery. Detailed protocols for the synthesis and biological evaluation of these compounds are also provided.
Introduction to Thietane Scaffolds in Medicinal Chemistry
The thietane ring, a four-membered heterocycle containing a sulfur atom, has emerged as a valuable scaffold in medicinal chemistry.[1][2] Its unique stereochemical and physicochemical properties, including increased polarity and three-dimensionality, make it an attractive bioisosteric replacement for other functional groups.[3] The incorporation of thietanes can lead to improved metabolic stability, enhanced binding affinity, and novel intellectual property positions for drug candidates.[3] This document will explore the application of thietane scaffolds in the development of antiviral and anticancer agents, providing quantitative data and detailed experimental protocols.
Application Note 1: Thietanose Nucleosides as Antiviral Agents
The replacement of the furanose oxygen with sulfur to create thietanose nucleosides has been a successful strategy in the development of potent antiviral agents. These analogs can exhibit significant activity against a range of viruses, including Human Immunodeficiency Virus (HIV).[1]
Quantitative Data: Anti-HIV Activity of Thietanose Nucleosides
The following table summarizes the in vitro anti-HIV-1 activity and cytotoxicity of various d- and l-thietanose nucleoside analogs in human peripheral blood mononuclear (PBM) cells.
| Compound | Base | EC₅₀ (µM) [a] | CC₅₀ (µM) [b] | Selectivity Index (SI) [c] |
| d-uridine analog (23) | Uracil | 6.9 | >100 | >14.5 |
| d-cytidine analog (24) | Cytosine | 1.3 | 25 | 19.2 |
| d-5-fluorocytidine analog (25) | 5-Fluorocytosine | 5.8 | 50 | 8.6 |
| l-cytidine analog (52) | Cytosine | 14.1 | >100 | >7.1 |
| AZT (Zidovudine) | Thymine | 0.005 | >100 | >20,000 |
[a] EC₅₀: 50% effective concentration for inhibition of HIV-1 replication.[1] [b] CC₅₀: 50% cytotoxic concentration.[1] [c] SI = CC₅₀ / EC₅₀.[1]
Signaling Pathway: Mechanism of Action of Thietanose Nucleoside Analogs
Thietanose nucleoside analogs exert their antiviral effect by acting as chain terminators during viral DNA synthesis. The diagram below illustrates the intracellular activation and mechanism of action.
References
- 1. Synthesis and Biological Evaluation of Novel Paclitaxel (Taxol) D-Ring Modified Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Reverse Transcriptase Activity by Real-Time PCR as a Fast and Accurate Method for Titration of HIV, Lenti- and Retroviral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of N-Isobutylthietan-3-amine with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reaction of N-Isobutylthietan-3-amine with various electrophiles, including acylation, sulfonylation, and alkylation. The thietane moiety is a valuable scaffold in medicinal chemistry, and understanding its reactivity is crucial for the development of novel therapeutics.
Overview of Reactivity
This compound is a secondary amine, and its reactivity is primarily dictated by the nucleophilic lone pair of electrons on the nitrogen atom. It readily reacts with a variety of electrophiles to form stable covalent bonds. The isobutyl group provides some steric hindrance compared to a methyl or ethyl group, which can influence reaction rates but generally does not prevent the desired transformations. The thietane ring is generally stable under the described reaction conditions, although care should be taken to avoid harsh reagents that could lead to ring opening.
A general overview of the reaction pathways is presented below:
Caption: General reaction pathways of this compound with electrophiles.
Acylation Reactions
Acylation of this compound provides access to a wide range of amides. This reaction is typically high-yielding and can be carried out using standard acylating agents such as acyl chlorides and acid anhydrides in the presence of a base to neutralize the acid byproduct.
Quantitative Data for Acylation
| Electrophile | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Acetyl Chloride | Triethylamine | Dichloromethane | 2 | 0 to RT | >90 (estimated) | Analogous reaction[1] |
| Benzoyl Chloride | Pyridine | Dichloromethane | 4 | 0 to RT | >90 (estimated) | Analogous reaction[1] |
| Acetic Anhydride | Triethylamine | Dichloromethane | 3 | RT | >90 (estimated) | General procedure |
Experimental Protocol: Acylation with Acetyl Chloride
This protocol describes the synthesis of N-acetyl-N-isobutylthietan-3-amine.
Caption: Workflow for the acylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes mixture for elution
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and triethylamine in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acetyl-N-isobutylthietan-3-amine.
Sulfonylation Reactions
Sulfonylation of this compound with various sulfonyl chlorides in the presence of a base yields the corresponding sulfonamides. These compounds are of significant interest in medicinal chemistry due to their prevalence in a wide range of drugs.
Quantitative Data for Sulfonylation
| Electrophile | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Benzenesulfonyl chloride | Pyridine | Dichloromethane | 5 | RT | 85-95 (estimated) | Analogous reaction[1] |
| p-Toluenesulfonyl chloride | Triethylamine | Dichloromethane | 6 | RT | 85-95 (estimated) | Analogous reaction[1] |
| Methanesulfonyl chloride | Triethylamine | Dichloromethane | 4 | 0 to RT | 80-90 (estimated) | General procedure |
Experimental Protocol: Sulfonylation with Benzenesulfonyl Chloride
This protocol describes the synthesis of N-benzenesulfonyl-N-isobutylthietan-3-amine.
Materials:
-
This compound (1.0 eq)
-
Benzenesulfonyl chloride (1.1 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes mixture for elution
Procedure:
-
To a stirred solution of this compound in anhydrous dichloromethane, add pyridine.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzenesulfonyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with dichloromethane and wash with 1 M HCl, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired sulfonamide.
Alkylation Reactions
Direct alkylation of this compound with alkyl halides can lead to the formation of tertiary amines. However, this reaction can be prone to over-alkylation, leading to the formation of quaternary ammonium salts. Careful control of stoichiometry and reaction conditions is necessary to achieve mono-alkylation. Reductive amination is a valuable alternative for the controlled synthesis of tertiary amines.
Quantitative Data for Alkylation
| Electrophile | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Note |
| Methyl iodide | K₂CO₃ | Acetonitrile | 12 | RT | Moderate | Potential for over-alkylation |
| Benzyl bromide | K₂CO₃ | Acetonitrile | 10 | 50 | Moderate | Potential for over-alkylation |
Experimental Protocol: Alkylation with Methyl Iodide
This protocol describes the synthesis of N-methyl-N-isobutylthietan-3-amine.
Materials:
-
This compound (1.0 eq)
-
Methyl iodide (1.05 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a sealed tube, combine this compound, potassium carbonate, and acetonitrile.
-
Add methyl iodide to the suspension.
-
Heat the mixture at the desired temperature (e.g., room temperature or slightly elevated) and stir for 12 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to isolate the tertiary amine.
Reductive Amination
Reductive amination is a highly efficient and controlled method for the synthesis of N-alkylated derivatives. For this compound, this would typically involve the reaction with an aldehyde or ketone in the presence of a reducing agent to form a more substituted tertiary amine.
General Reductive Amination Workflow
Caption: General workflow for reductive amination with this compound.
A detailed experimental protocol for a specific reductive amination would follow a similar format to the protocols provided above, specifying the aldehyde or ketone, the reducing agent (e.g., sodium triacetoxyborohydride), solvent (e.g., dichloromethane or 1,2-dichloroethane), and reaction conditions.
Disclaimer: The provided protocols are based on analogous reactions and general organic chemistry principles. It is recommended to perform small-scale test reactions to optimize conditions for this compound specifically. Always follow appropriate laboratory safety procedures.
References
Application Notes and Protocols for the Scale-up Synthesis of N-Isobutylthietan-3-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Thietanes are four-membered heterocyclic compounds containing a sulfur atom that have garnered significant interest in medicinal chemistry due to their unique structural and physicochemical properties.[1][2] The incorporation of a thietane motif can influence a molecule's polarity, metabolic stability, and binding affinity, making it a valuable scaffold in drug discovery.[3] N-Isobutylthietan-3-amine is a secondary amine derivative of the thietane core, presenting a versatile building block for the synthesis of novel chemical entities for research and development.
This document provides a detailed protocol for the scale-up synthesis of this compound via a reductive amination pathway. The described method is designed to be robust and scalable for the production of gram quantities of the target compound for research purposes.
Experimental Protocols
Proposed Synthetic Route: Reductive Amination of Thietan-3-one
The synthesis of this compound can be efficiently achieved through the reductive amination of commercially available thietan-3-one with isobutylamine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is subsequently reduced to the desired secondary amine. Sodium triacetoxyborohydride is a mild and effective reducing agent for this transformation.
Materials and Equipment:
-
Thietan-3-one
-
Isobutylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Addition funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
NMR spectrometer
-
Mass spectrometer
Detailed Experimental Procedure:
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet, add thietan-3-one (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.
-
Amine Addition: Add isobutylamine (1.1 eq) to the solution of thietan-3-one in DCM.
-
Acid Catalyst: Add glacial acetic acid (1.2 eq) to the reaction mixture. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.
-
Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM. Slowly add the STAB slurry to the reaction mixture via the addition funnel over a period of 30-45 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature below 30 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 2-4 hours after the addition of the reducing agent.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a clear oil.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
Table 1: Reactant and Product Quantities for Scale-up Synthesis
| Compound | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount (g) |
| Thietan-3-one | 88.15 | 0.1 | 1.0 | 8.82 |
| Isobutylamine | 73.14 | 0.11 | 1.1 | 8.05 |
| Sodium Triacetoxyborohydride | 211.94 | 0.15 | 1.5 | 31.79 |
| Acetic Acid | 60.05 | 0.12 | 1.2 | 7.21 |
| This compound (Theoretical Yield) | 145.27[4] | 0.1 | - | 14.53 |
Table 2: Expected Yield and Purity
| Parameter | Expected Value |
| Yield (%) | 70-85% |
| Purity (%) | >95% (by NMR) |
| Appearance | Colorless oil |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Potential Application in Drug Discovery Signaling Pathway
Caption: Potential modulation of a signaling pathway by a thietane derivative.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Isobutylthietan-3-amine
Welcome to the technical support center for the synthesis of N-Isobutylthietan-3-amine. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of this and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for this compound?
A1: A common and direct approach is the nucleophilic substitution reaction between a thietane precursor with a good leaving group at the 3-position, such as 3-halothietane or thietan-3-yl methanesulfonate, and isobutylamine. The reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors. The thietane ring is strained and susceptible to ring-opening under certain conditions, a key characteristic of its reactivity.[1] Competing side reactions, such as elimination or over-alkylation of the amine, can also reduce the yield of the desired product. Additionally, inadequate temperature control or suboptimal solvent choice can hinder reaction efficiency.
Q3: I am observing significant impurity formation. What are the likely side products?
A3: A major side product can be the dimer or polymer resulting from the ring-opening of the thietane. Another common impurity is the di-isobutyl amine, formed by the reaction of the product with the starting thietane precursor. If the reaction is carried out at high temperatures, elimination products may also be observed.
Q4: How can I minimize the ring-opening of the thietane precursor?
A4: Careful control of reaction conditions is crucial. Using milder bases and maintaining a low reaction temperature can significantly reduce the extent of ring-opening. The choice of solvent is also important; polar aprotic solvents are generally preferred.
Q5: What is the best method for purifying the final product?
A5: this compound is a relatively polar compound. Purification can typically be achieved through column chromatography on silica gel. Due to the basic nature of the amine, it is advisable to use a solvent system containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to prevent tailing on the column. For small-scale purifications, cation-exchange chromatography can also be a highly effective method.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive starting materials.- Incorrect reaction temperature.- Insufficient reaction time.- Inappropriate base or solvent. | - Verify the purity of starting materials via NMR or GC-MS.- Optimize the reaction temperature; start at a lower temperature and gradually increase if necessary.- Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.- Screen different bases (e.g., K2CO3, Et3N, DIPEA) and solvents (e.g., ACN, DMF, THF). |
| Formation of Multiple Products | - Ring-opening of the thietane precursor.- Over-alkylation of the amine.- Elimination side reactions. | - Maintain a low reaction temperature (0 °C to RT).- Use a milder base.- Use a slight excess of the isobutylamine to favor the formation of the mono-alkylated product.- Consider using a bulky, non-nucleophilic base if elimination is suspected. |
| Difficulty in Product Isolation/Purification | - Product is highly polar and water-soluble.- Tailing on silica gel chromatography.- Co-elution with impurities. | - After aqueous workup, extract with a more polar solvent like dichloromethane or a mixture of chloroform and isopropanol.- For column chromatography, add 0.5-1% triethylamine or ammonia in the eluent system.- Consider derivatization to a less polar form (e.g., Boc-protected amine) before chromatography, followed by deprotection. |
| Reaction Stalls Before Completion | - Deactivation of the catalyst (if used).- Reversible reaction equilibrium.- Insolubility of reactants or intermediates. | - If a catalyst is used, consider adding a fresh portion.- Use a Dean-Stark trap or molecular sieves to remove any water formed during the reaction.- Choose a solvent in which all reactants and intermediates are soluble at the reaction temperature. |
Experimental Protocols
Synthesis of this compound via Nucleophilic Substitution
This protocol describes a general procedure for the synthesis of this compound from a suitable thietane precursor.
Materials:
-
Thietan-3-yl methanesulfonate (1 equivalent)
-
Isobutylamine (1.5 equivalents)
-
Potassium carbonate (K2CO3) (2 equivalents)
-
Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Dichloromethane (DCM)
-
Silica gel
-
Eluent: Dichloromethane/Methanol/Triethylamine (95:4:1)
Procedure:
-
To a solution of Thietan-3-yl methanesulfonate in acetonitrile, add isobutylamine and potassium carbonate.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, filter the solid potassium carbonate and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using the specified eluent system.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to obtain this compound.
Visual Guides
References
Technical Support Center: N-Isobutylthietan-3-amine Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude N-Isobutylthietan-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when purifying crude this compound?
The primary challenge in purifying this compound, and other organic amines, stems from the basicity of the amine functional group. This can lead to strong interactions with acidic stationary phases like standard silica gel, resulting in issues such as irreversible adsorption, product degradation, low recovery, and significant peak tailing during chromatographic separation.[1][2] Additionally, amines can be susceptible to oxidation, especially if stored improperly over time, which can introduce new impurities.[3]
Q2: What are the likely impurities in my crude this compound sample?
Impurities will largely depend on the synthetic route employed. Common synthesis methods for thietane amines include the reaction of 1,3-dihaloalkanes with a sulfur source, cyclization of β-amino sulfides, or substitution reactions on a pre-formed thietane ring.[4][5] Potential impurities could include:
-
Unreacted starting materials: Such as 3-chlorothietane or isobutylamine.
-
Reaction byproducts: Depending on the synthesis, this could include over-alkylated products (tertiary amines) or products from elimination reactions.[6][7][8]
-
Reagents and catalysts: Any acids, bases, or catalysts used during the synthesis.
-
Degradation products: Amines can be oxidized, so care must be taken during workup and storage.[3]
Q3: Which purification technique is the most suitable for this compound?
The optimal technique depends on the nature of the impurities, the scale of the purification, and the equipment available.
-
Flash Chromatography: This is the most common technique. However, standard silica gel can be problematic. Using an amine-functionalized silica column or adding a basic modifier (e.g., triethylamine) to the mobile phase is highly recommended.[2]
-
Reversed-Phase Chromatography: This can be very effective, especially for polar impurities. Running the separation at a high pH keeps the amine in its neutral, more lipophilic form, which often leads to better separation.[1]
-
Ion Exchange Chromatography: This is a rapid and efficient method for purifying ionizable compounds like amines from non-ionizable impurities.[9]
-
Acid/Base Extraction & Recrystallization: This classical technique involves forming an ammonium salt (e.g., with HCl or Trichloroacetic Acid) to separate it from neutral organic impurities.[10] The free amine is then regenerated. This can also be a method of recrystallization if the salt forms a stable crystal.
Q4: My amine product is streaking badly and tailing on my silica gel TLC plate and column. How can I fix this?
This is a classic sign of strong acid-base interaction between your basic amine and the acidic silanol groups on the silica surface.[1][2] To resolve this, you need to neutralize the acidic sites.
-
Add a Competing Base: Incorporate a small amount of a volatile amine, like triethylamine (TEA) (0.1-1%) or ammonium hydroxide (0.1-1%), into your mobile phase (eluent).[1]
-
Use a Different Stationary Phase: Switch to a deactivated or specialized stationary phase, such as amine-functionalized silica or alumina.[2]
Q5: Can I purify this compound by recrystallization?
Recrystallization of the free amine may be difficult unless it is a solid at room temperature. A more reliable approach is to convert the amine into a salt.[3] You can dissolve the crude product in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add an acid like HCl (as a solution in dioxane or ether) or trichloroacetic acid (TCA) to precipitate the ammonium salt.[3][10] The salt can then be filtered and recrystallized. The pure free amine is subsequently recovered by neutralizing the salt with a base (e.g., NaOH, NaHCO₃) and extracting it into an organic solvent.
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| Low or Zero Recovery from Silica Column | Irreversible adsorption of the basic amine onto the acidic silica gel.[2] | Solution A: Switch to an amine-functionalized silica column to prevent strong acid-base interactions.[2] Solution B: Add 0.5-1% triethylamine or ammonium hydroxide to your eluent to act as a competing base.[1] |
| Product Co-elutes with an Impurity | The product and impurity have very similar polarities under the chosen conditions. | Solution A: Optimize your chromatographic method. Try a different solvent system or a shallower gradient. Solution B: Change the separation methodology. If using normal-phase, try reversed-phase HPLC, where elution order may be different.[1] |
| Product Degrades During Purification | The amine is unstable on the acidic stationary phase or is sensitive to air (oxidation). | Solution A: Use a deactivated stationary phase (e.g., amine-silica, alumina) and work quickly.[2] Solution B: Keep fractions under an inert atmosphere (nitrogen or argon) if possible and combine them promptly. Consider adding an antioxidant if compatible. |
| Difficulty Removing Triethylamine (TEA) from Final Product | TEA was used as a mobile phase additive and has a relatively high boiling point. | Solution A: If the product is stable, remove TEA under high vacuum. Solution B: Perform an acidic wash. Dissolve the product in a solvent like ethyl acetate, wash with dilute HCl to protonate both amines, then make the aqueous layer basic and re-extract your product. Solution C: In the future, consider using a more volatile amine additive like pyridine or n-propylamine.[11] |
| Purified Amine Changes Color (e.g., turns yellow/brown) on Storage | The amine is oxidizing.[3] | Solution A: Store the purified amine under an inert atmosphere (N₂ or Ar) in a sealed vial. Solution B: Store in a freezer (-20 °C) and protect from light. Solution C: For long-term storage, consider converting the amine to a more stable salt (e.g., hydrochloride salt). |
Experimental Protocols
Protocol 1: Flash Chromatography with Basic Modifier
This protocol is suitable for routine purification where impurities are significantly different in polarity from the product.
-
Column Packing: Dry-pack a silica gel column or use a pre-packed cartridge.
-
Equilibration: Equilibrate the column with the starting mobile phase (e.g., 99% Hexane / 1% Ethyl Acetate) containing 0.5% triethylamine (TEA).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude material onto a small amount of silica gel, dry it, and load the powder onto the top of the column.
-
Elution: Begin elution with the starting mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate (gradient elution). A typical gradient might be from 1% to 30% ethyl acetate in hexane, with 0.5% TEA maintained throughout.
-
Fraction Collection: Collect fractions and monitor them by TLC (using a plate visualized with potassium permanganate stain, which is effective for amines).
-
Work-up: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation). To remove residual TEA, a high vacuum may be necessary.
Protocol 2: Purification via Trichloroacetic Acid (TCA) Salt Formation
This method is excellent for separating amines from neutral, non-basic impurities.[10]
-
Dissolution: Dissolve the crude amine mixture in a suitable solvent where the amine salt will be insoluble (e.g., pentane, diethyl ether, or ethyl acetate).[10]
-
Precipitation: Slowly add a solution of trichloroacetic acid (1 equivalent) in the same solvent. The amine salt should precipitate out of the solution.
-
Isolation: Isolate the precipitated amine salt by vacuum filtration and wash it with a small amount of cold solvent to remove any remaining soluble impurities.
-
Amine Regeneration: Transfer the solid salt to a round-bottom flask. Add a base such as triethylamine (2-3 equivalents) and a solvent like acetonitrile.
-
Heating: Gently heat the mixture (e.g., 50-60 °C). The TCA salt will decarboxylate, releasing CO₂, chloroform, and the free amine.[10]
-
Final Purification: Evaporate the volatiles (acetonitrile, chloroform, excess triethylamine) under reduced pressure to yield the pure this compound.
Visualized Workflows
Caption: Decision workflow for selecting a purification method.
Caption: General workflow for flash chromatography purification.
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A tandem three-phase reaction for preparing secondary amines with minimal side products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 11. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
"optimizing reaction conditions for N-alkylation of amines"
Welcome to the technical support center for the N-alkylation of amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Troubleshooting Guides
This section addresses common issues that may arise during the N-alkylation of amines and offers systematic approaches to resolving them.
Problem: Low or No Product Yield
A low yield of the desired N-alkylated amine is a frequent challenge. The following steps and logical workflow can help diagnose and solve the issue.
Troubleshooting Workflow: Low Product Yield
Caption: Troubleshooting workflow for low product yield in N-alkylation.
Detailed Steps:
-
Verify Reagent Quality and Stoichiometry:
-
Purity: Ensure the amine and alkylating agent are pure. Impurities can interfere with the reaction.
-
Stoichiometry: Carefully check the molar ratios of your reactants. An excess of either the amine or the alkylating agent may be necessary depending on the desired product to avoid overalkylation.[1]
-
-
Evaluate Reaction Conditions:
-
Base: The base is crucial for neutralizing the acid formed during the reaction.[2] If the reaction is slow or stalls, the base may be too weak. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and organic amines like triethylamine (TEA) or diisopropylethylamine (DIPEA).[3] For less reactive amines, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (tBuOK) might be required.[3][4]
-
Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally effective for Sₙ2 reactions.[2][5] However, for greener alternatives, higher boiling alcohols like butanol can be considered.[5] In some cases, toluene or even solvent-free conditions can be optimal, particularly in catalyzed reactions.[6][7]
-
Temperature: Many N-alkylation reactions require heating. If the reaction is not proceeding at room temperature, gradually increasing the temperature can enhance the rate. However, be cautious of potential side reactions or decomposition at higher temperatures.[5] Some modern catalytic systems can operate at milder conditions, even room temperature.[8][9][10]
-
-
Optimize the Catalyst (if applicable):
-
For reactions involving less reactive alkylating agents like alcohols, a catalyst is often necessary.[11] Ruthenium and Iridium complexes are commonly used for "borrowing hydrogen" or "hydrogen autotransfer" catalysis.[4][7][8][12][13] Palladium and cobalt-based catalysts have also shown high efficacy.[14][15]
-
Catalyst Loading: The amount of catalyst can be critical. Start with the recommended loading and adjust as needed.
-
Ligand Effects: The ligands on the metal center play a significant role in catalyst activity and selectivity.
-
Problem: Overalkylation Leading to a Mixture of Products
A common issue, especially when synthesizing primary or secondary amines, is the formation of di- or tri-alkylated products, and even quaternary ammonium salts.[1][11][16][17][18][19] This occurs because the product amine is often more nucleophilic than the starting amine.[16][18]
Strategies to Minimize Overalkylation:
-
Stoichiometry Control: Use a large excess of the starting amine relative to the alkylating agent. This increases the probability that the alkylating agent will react with the starting amine rather than the product.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which can favor mono-alkylation.
-
Choice of Base: A bulky, non-nucleophilic base can sometimes help to minimize overalkylation. Cesium hydroxide has been shown to promote selective mono-N-alkylation.[20]
-
Protecting Groups: In some cases, using a protecting group on the amine can be an effective strategy. After mono-alkylation, the protecting group is removed to yield the desired secondary amine.
-
Alternative Synthetic Routes: Consider alternative methods like reductive amination, which often provides better selectivity for the desired amine.[16]
Logical Diagram for Controlling Overalkylation
Caption: Strategies to control overalkylation in N-alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for N-alkylation of amines?
The optimal solvent depends on the specific reactants and conditions. Generally, polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are good choices for Sₙ2 reactions with alkyl halides as they can solvate the cation while leaving the nucleophile relatively free.[2][5] For catalytic reactions involving alcohols, toluene is often used.[4] It's recommended to screen a few solvents to find the best one for your specific system. Greener solvent options include higher boiling alcohols like butanol.[5]
Q2: Which base should I use for my N-alkylation reaction?
The choice of base is critical. For many standard alkylations with alkyl halides, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective.[3] Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are also common. If your amine is a poor nucleophile or the alkylating agent is unreactive, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (tBuOK) may be necessary.[3][4] For selective mono-alkylation, cesium hydroxide can be beneficial.[20]
Q3: My reaction is not working with an alkyl chloride. What should I do?
Alkyl chlorides are generally less reactive than alkyl bromides and iodides. To improve the reaction, you can:
-
Increase the reaction temperature.
-
Use a more polar solvent to facilitate the Sₙ2 reaction.
-
Add a catalytic amount of sodium iodide or potassium iodide to the reaction. The iodide will displace the chloride in situ to form the more reactive alkyl iodide (Finkelstein reaction).
-
Switch to the corresponding alkyl bromide or iodide if possible.
Q4: Can I use an alcohol as an alkylating agent?
Yes, using alcohols as alkylating agents is a greener and more atom-economical approach compared to alkyl halides.[11] However, this typically requires a catalyst to activate the alcohol. The "borrowing hydrogen" or "hydrogen autotransfer" mechanism is a common strategy, employing catalysts based on ruthenium, iridium, or other transition metals.[8][12] This method avoids the formation of salt byproducts.[11]
Q5: How can I N-alkylate an aniline?
Anilines are generally less nucleophilic than aliphatic amines, so they often require more forcing conditions or catalytic methods for alkylation.
-
With Alkyl Halides: Stronger bases and higher temperatures may be needed.
-
With Alcohols: Catalytic methods, such as those using ruthenium or iridium complexes, are very effective for the N-alkylation of anilines with alcohols.[4][7][13]
Data Presentation
Table 1: Comparison of Common Bases for N-Alkylation
| Base | pKa of Conjugate Acid | Typical Solvents | Notes |
| K₂CO₃ | 10.3 | MeCN, DMF, Acetone | Mild, inexpensive, and commonly used.[2][3] |
| Cs₂CO₃ | 10.3 | MeCN, DMF | More soluble than K₂CO₃, can lead to faster reactions.[3] |
| TEA | 10.8 | CH₂Cl₂, MeCN, Toluene | Organic base, acts as an acid scavenger. |
| DIPEA | 11.0 | CH₂Cl₂, MeCN | Bulky, non-nucleophilic organic base. |
| tBuOK | 19.0 | THF, Toluene | Strong, non-nucleophilic base.[4] |
| NaH | 36 | THF, DMF | Very strong base, used for deprotonating less acidic amines.[3] |
Table 2: Influence of Leaving Group on Alkyl Halide Reactivity
| Leaving Group | Relative Reactivity |
| I⁻ | ~100,000 |
| Br⁻ | ~10,000 |
| Cl⁻ | ~200 |
| F⁻ | 1 |
Relative rates are approximate and can vary with substrate and conditions.
Table 3: Overview of Catalytic Systems for N-Alkylation with Alcohols
| Catalyst Type | Metal | Typical Reaction Temperature | Key Features |
| Pincer Complexes | Ru, Os | 25-70 °C | Can operate under mild conditions.[8] |
| NHC Complexes | Ir, Ru | 120 °C | Effective in solvent-free conditions.[7][13] |
| Single-Atom Catalysts | Co | ~140 °C | High turnover numbers and frequency.[14] |
| Bifunctional Catalysts | Pd/MgO | High | Selective for mono-alkylation.[15] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of an Aromatic Amine with an Alcohol using a Ruthenium Catalyst
This protocol is based on the work described by M. L. Neufeldt and M. S. Sanford.[4]
-
Reagents and Setup:
-
To an oven-dried vial equipped with a magnetic stir bar, add the aromatic amine (1 mmol), the alcohol (1 mmol), and potassium tert-butoxide (1 mmol).
-
Add the ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂ with a suitable ligand, 2 mol%).
-
Add toluene (1 mL).
-
-
Reaction:
-
Seal the vial and place it in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Stir the reaction mixture for 24 hours.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired N-alkylated product.
-
Protocol 2: General Procedure for N-Alkylation of an Amine with an Alkyl Halide
This is a general protocol and may require optimization for specific substrates.
-
Reagents and Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine (1 mmol) and the chosen solvent (e.g., acetonitrile, 10 mL).
-
Add the base (e.g., K₂CO₃, 2 mmol).
-
Add the alkyl halide (1.1 mmol).
-
-
Reaction:
-
Heat the reaction mixture to reflux (or the desired temperature) and stir for the required time (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic base and wash with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography, distillation, or recrystallization.
-
References
- 1. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 2. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. books.rsc.org [books.rsc.org]
- 4. N -Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06751C [pubs.rsc.org]
- 5. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Room temperature N-alkylation of amines with alcohols under UV irradiation catalyzed by Cu–Mo/TiO2 - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Amine alkylation - Wikipedia [en.wikipedia.org]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
"side-product formation in N-Isobutylthietan-3-amine synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-Isobutylthietan-3-amine. The following information addresses common side-product formation and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two most common synthetic routes are:
-
Reductive Amination: This involves the reaction of thietan-3-one with isobutylamine to form an intermediate imine, which is then reduced to the final product. This method is often preferred due to its high efficiency and selectivity.[1]
-
Direct N-Alkylation: This route involves the direct reaction of thietan-3-amine with an isobutyl halide (e.g., isobutyl bromide). While straightforward, this method is prone to over-alkylation, leading to a mixture of products.[2][3][4]
Q2: What is the most common side-product observed during the synthesis?
A2: The most prevalent side-products depend on the synthetic route. For reductive amination, incomplete reaction may leave unreacted starting materials. For direct N-alkylation, the most common side-product is the di-isobutyl-substituted amine due to polyalkylation.[2][5]
Q3: How can I minimize the formation of di-isobutylthietan-3-amine during direct alkylation?
A3: To minimize polyalkylation, it is recommended to use a large excess of thietan-3-amine relative to the isobutyl halide. This ensures that the alkylating agent is more likely to react with the primary amine rather than the desired secondary amine product.[2]
Q4: Are there any specific catalysts or reagents recommended for the reductive amination route?
A4: A patent for the synthesis of thietan-3-amines suggests condensing thietan-3-one with the amine at elevated temperatures (>80 °C) in the presence of a salt of an acid with a pKa between 1 and 4. The subsequent reduction of the imine can be effectively carried out using sodium borohydride or lithium borohydride with an activator like iodine, hydrogen chloride, or sulfuric acid.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | Reductive Amination: - Incomplete imine formation. - Inefficient reduction of the imine. | Reductive Amination: - Increase the reaction temperature and/or time for the initial condensation step.[1] - Ensure the reducing agent is fresh and added under appropriate conditions (e.g., correct temperature, inert atmosphere). - Consider using a more reactive reducing agent or an activator as suggested in the literature.[1] |
| Direct Alkylation: - Competing elimination reaction of the isobutyl halide. - Significant formation of polyalkylation byproducts. | Direct Alkylation: - Use a lower reaction temperature to favor substitution over elimination. - Use a large excess of thietan-3-amine.[2] | |
| Presence of unreacted thietan-3-one (in reductive amination) | - Insufficient reaction time or temperature for condensation. - Inadequate amount of isobutylamine. | - Prolong the condensation reaction time or increase the temperature.[1] - Use a slight excess of isobutylamine to drive the equilibrium towards imine formation. |
| Presence of di-isobutylthietan-3-amine impurity | - Occurs primarily in the direct alkylation route due to the product being more nucleophilic than the starting amine.[5] | - Switch to the reductive amination pathway, which is less prone to over-alkylation.[6] - If using direct alkylation, carefully control the stoichiometry with an excess of thietan-3-amine. |
| Formation of a quaternary ammonium salt | - A potential side-product in direct alkylation, especially with excess isobutyl halide.[4] | - Strictly control the stoichiometry of the alkylating agent. - Monitor the reaction progress closely to avoid prolonged reaction times after the desired product is formed. |
Experimental Protocols
Key Experiment 1: Synthesis via Reductive Amination
Methodology:
-
Imine Formation: In a reaction vessel, combine thietan-3-one and a slight molar excess of isobutylamine in a suitable solvent (e.g., methanol, ethanol). Add a catalytic amount of a weak acid (e.g., acetic acid). Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the thietan-3-one is consumed.
-
Reduction: Cool the reaction mixture to 0 °C. Slowly add a reducing agent such as sodium borohydride (NaBH₄) in portions.[7] Allow the reaction to warm to room temperature and stir until the imine is fully reduced.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Key Experiment 2: Synthesis via Direct N-Alkylation
Methodology:
-
Reaction Setup: Dissolve thietan-3-amine (3-5 equivalents) in a suitable polar aprotic solvent (e.g., acetonitrile, DMF) containing a non-nucleophilic base (e.g., potassium carbonate, triethylamine).
-
Alkylation: Add isobutyl bromide (1 equivalent) dropwise to the solution at room temperature. Heat the reaction mixture and monitor its progress by TLC or GC-MS.
-
Work-up and Purification: Once the reaction is complete, filter off the base. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water to remove any salts. Dry the organic layer, concentrate, and purify the product by column chromatography to separate the desired secondary amine from unreacted starting material and polyalkylated byproducts.
Visualizations
Caption: Workflow for this compound synthesis via reductive amination.
Caption: Potential side-product formation in direct N-alkylation.
References
- 1. WO1996026203A1 - Method of producing thiethane-3-amines by the reductive amination of thiethane-3-ones - Google Patents [patents.google.com]
- 2. Preparation of Amines - Chemistry Steps [chemistrysteps.com]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
"stability and degradation pathways of N-Isobutylthietan-3-amine"
Technical Support Center: N-Isobutylthietan-3-amine
Welcome to the technical support center for this compound. This resource provides essential information for researchers, scientists, and drug development professionals on the stability and degradation of this compound. The following guides are designed to help you anticipate stability issues, troubleshoot experimental challenges, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemistry of the thietane ring and the secondary amine moiety, this compound is susceptible to two primary degradation pathways:
-
Oxidation of the Sulfur Atom: The sulfur in the thietane ring is the most likely site of oxidation, leading to the formation of this compound 1-oxide (sulfoxide) and subsequent over-oxidation to this compound 1,1-dioxide (sulfone).[1][2] This is a common pathway for thietanes and other thioethers.
-
Degradation of the Amine Side-Chain: The N-isobutyl amine group can undergo oxidative deamination or other complex oxidative reactions, which are common for amines.[3][4]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, store this compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at low temperatures (-20°C for long-term storage is recommended). The compound should be stored in a tightly sealed container to prevent exposure to oxygen and moisture.
Q3: My solution of this compound has turned a pale yellow color. What is the likely cause?
A3: A color change often indicates the formation of low-level degradation products. The most probable cause is slow oxidation of either the sulfur atom or the amine functional group upon exposure to air (oxygen). It is recommended to verify the purity of the material using an appropriate analytical method, such as HPLC-UV or LC-MS, before use.
Q4: Is the thietane ring stable to acidic and basic conditions?
A4: The thietane ring is generally more stable than a three-membered thiirane ring.[1] However, under strong acidic conditions, the ring may be susceptible to protonation of the sulfur or nitrogen, potentially leading to acid-catalyzed ring-opening. Basic conditions are generally well-tolerated by the thietane ring itself, but may catalyze oxidation if oxygen is present.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
-
Symptom: When analyzing a sample of this compound, you observe one or more new peaks in the chromatogram that were not present in the reference standard.
-
Possible Cause 1: Oxidative Degradation. The most common cause is the oxidation of the sulfur atom. You will typically see two major degradant peaks corresponding to the sulfoxide and sulfone derivatives.
-
Troubleshooting Action:
-
Confirm Identity: Use mass spectrometry (MS) to identify the unexpected peaks. The sulfoxide will have a mass of +16 amu compared to the parent compound, and the sulfone will have a mass of +32 amu.
-
Mitigate Oxidation: Prepare solutions using de-gassed solvents. If the experiment allows, add an antioxidant. Ensure samples are blanketed with an inert gas (N₂ or Ar) during preparation and storage.
-
Check Mobile Phase: Ensure your mobile phase does not contain components that could promote on-column degradation.
-
Issue 2: Poor Recovery or Loss of Analyte Over Time
-
Symptom: The peak area or concentration of this compound decreases significantly in your sample over a short period (hours to days).
-
Possible Cause 1: Adsorption to Surfaces. Amines can be "sticky" and may adsorb to glass or plastic surfaces, especially if the sample is in a pure, non-polar solvent.
-
Troubleshooting Action:
-
Use Silanized Vials: Use deactivated or silanized glass vials for sample storage and analysis to minimize surface adsorption.
-
Modify Sample Diluent: Prepare samples in a diluent that contains a small amount of a competing amine (e.g., 0.1% triethylamine) or a buffer to ensure the analyte remains in solution and protonated.
-
-
Possible Cause 2: Photodegradation. The compound may be sensitive to light, especially UV light.
-
Troubleshooting Action:
-
Protect from Light: Use amber vials or wrap vials in aluminum foil during storage and handling.
-
Perform Photostability Test: Expose a solution to a controlled light source (as per ICH Q1B guidelines) to confirm light sensitivity.
-
Data Presentation: Forced Degradation Study Summary
A forced degradation study is essential for understanding the intrinsic stability of a molecule.[5] The following table summarizes typical results from a forced degradation study on this compound, illustrating its susceptibility to different stress conditions.
| Stress Condition | Time | % Degradation of Parent | Major Degradation Products Identified |
| 0.1 M HCl (Acid Hydrolysis) | 24 h | ~5-10% | Minor unspecified products |
| 0.1 M NaOH (Base Hydrolysis) | 24 h | < 2% | Negligible degradation |
| 3% H₂O₂ (Oxidation) | 8 h | > 90% | This compound 1-oxide, this compound 1,1-dioxide |
| Thermal (60°C in solution) | 72 h | ~15-20% | Primarily oxidative degradants |
| Photolytic (ICH Q1B) | 24 h | ~10-15% | Mix of oxidative and other minor degradants |
Note: This data is illustrative and should be confirmed experimentally.
Experimental Protocols
Protocol 1: General Forced Degradation Procedure
This protocol outlines a standard method for investigating the stability of this compound under various stress conditions.[5][6]
1. Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂, 30%)
-
HPLC system with UV or MS detector
-
pH meter, calibrated buffers
-
Class A volumetric flasks and pipettes
-
Amber HPLC vials
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 40°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 40°C.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Dilute 1 mL of stock solution with 1 mL of a 50:50 methanol:water mixture. Incubate at 60°C, protected from light.
-
Control Sample: Prepare a control by diluting 1 mL of stock solution with 1 mL of a 50:50 methanol:water mixture. Store at 4°C, protected from light.
4. Time Points and Analysis:
-
Analyze samples at T=0, 2, 4, 8, and 24 hours.
-
Before injection, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.
-
Analyze by a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water with 0.1% formic acid).
Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Diagram 2: Experimental Workflow for a Forced Degradation Study
Caption: Workflow for a typical forced degradation experiment.
Diagram 3: Troubleshooting Unexpected Chromatographic Peaks
Caption: Decision tree for troubleshooting unexpected analytical peaks.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. forcetechnology.com [forcetechnology.com]
- 4. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
"troubleshooting low yields in thietane ring formation"
Welcome to the technical support center for thietane synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for forming a thietane ring?
A1: Thietane rings are typically synthesized via several key strategies, including intramolecular nucleophilic displacement (cyclic thioetherification), photochemical [2+2] cycloadditions (the thia-Paternò-Büchi reaction), and the ring expansion of thiiranes.[1][2] The choice of method often depends on the desired substitution pattern on the thietane ring.
Q2: Why is steric hindrance a significant issue in some thietane syntheses?
A2: Steric hindrance can significantly lower yields, particularly in nucleophilic displacement reactions. For instance, the common method of reacting a 1,3-dihaloalkane with a sulfide salt is efficient for 3-monosubstituted thietanes but is poorly suited for preparing more sterically crowded 2,2- or 2,4-substituted thietanes. In these cases, competing elimination reactions often become the dominant pathway, reducing the yield of the desired cyclized product.[1][3]
Q3: My thia-Paternò-Büchi reaction is failing. What is a common cause?
A3: A primary challenge in the thia-Paternò-Büchi reaction is the instability of the required thiocarbonyl (e.g., thioketone or thioaldehyde) starting materials.[4][5] These compounds can be difficult to isolate and handle. A successful strategy to overcome this is the in situ generation of the thiocarbonyl compound, which then immediately undergoes the photochemical [2+2] cycloaddition with an alkene.[5]
Q4: Are there specific catalysts that can improve thietane formation?
A4: Yes, the choice of catalyst is crucial. For example, in the synthesis of certain dithiolanes and their subsequent oxidation to thietane dioxides, Lewis acids like NiBr₂ have been shown to be effective.[6] In other cases, such as ring expansion of thiiranes with sulfonium acylmethylides, rhodium carbenoids are used to induce the reaction.[7]
Troubleshooting Guide for Low Yields
This guide addresses specific problems encountered during thietane ring formation.
Problem 1: Low or no yield in intramolecular cyclization of a 1,3-disubstituted propane.
-
Possible Cause 1: Competing Elimination Reaction.
-
Solution: This is common with sterically hindered substrates.[1] If your substrate is heavily substituted, especially at the 2- and 4-positions, the SN2 cyclization is slow, allowing E2 elimination to dominate. Consider an alternative synthetic strategy, such as a cycloaddition or a ring expansion of a corresponding thiirane, which may be less sensitive to this type of steric hindrance.
-
-
Possible Cause 2: Poor Leaving Group.
-
Solution: Ensure you are using good leaving groups on your 1,3-disubstituted alkane. Tosylates, mesylates, and halides (iodide > bromide > chloride) are standard. If using a diol as a precursor, ensure its conversion to a disulfonate or dihalide is complete before attempting cyclization.
-
-
Possible Cause 3: Incorrect Base or Nucleophile.
-
Solution: Sodium sulfide (Na₂S) is a common sulfur source for this reaction.[1] Ensure it is fresh and anhydrous. The choice of base in reactions starting from 3-mercaptoalcohols is also critical; a non-hindered base is typically required to deprotonate the thiol without promoting elimination.
-
Problem 2: The thia-Paternò-Büchi [2+2] cycloaddition yield is poor.
-
Possible Cause 1: Decomposition of Thiocarbonyl Compound.
-
Solution: Many thioketones and thioaldehydes are unstable.[4] Use a protocol that generates the thiocarbonyl in situ. One such method involves the Norrish type II fragmentation of phenacyl sulfides, which produces the reactive thiocarbonyl species directly in the reaction mixture, ready to be trapped by the alkene.[5][8]
-
-
Possible Cause 2: Incorrect Wavelength or Light Source.
-
Solution: Photochemical reactions are highly dependent on the wavelength of light used. The reaction may require a specific UV wavelength (e.g., 366 nm) or visible light with a photocatalyst.[1][5] Consult the specific literature precedent for your substrate class to ensure your experimental setup is appropriate.
-
-
Possible Cause 3: Unsuitable Alkene Partner.
-
Solution: The success of the thia-Paternò-Büchi reaction is sensitive to the electronics of the alkene. Electron-rich olefins often work well.[1] If your reaction is failing, consider using a more electron-rich alkene if your synthetic plan allows.
-
Problem 3: Ring expansion of a thiirane to a thietane is inefficient.
-
Possible Cause 1: Ineffective Ring-Opening.
-
Solution: The thiirane ring must be activated for ring opening and subsequent expansion. This can be achieved with electrophilic carbenoids or other reagents that can coordinate to the sulfur atom.[7] Ensure that your activating agent is pure and added under the correct conditions (e.g., inert atmosphere, dry solvent).
-
-
Possible Cause 2: Regioselectivity Issues.
-
Solution: In unsymmetrical thiiranes, the nucleophile can attack either carbon atom. In the absence of a directing Lewis acid, the attack is often sterically controlled, occurring at the less substituted carbon.[9] However, electronic effects can dominate with certain substrates (e.g., 2-arylthiiranes), leading to attack at the more substituted carbon.[9] Understanding the regioselectivity is key to predicting and troubleshooting the outcome.
-
General Troubleshooting Workflow
Here is a logical workflow to diagnose the cause of low yields in your thietane synthesis.
Data on Reaction Optimization
Optimizing reaction parameters is crucial for improving yields. The following tables summarize data from literature, showing how changes in conditions can affect the outcome of thietane synthesis.
Table 1: Effect of Temperature on Yield of 3,3-Disubstituted Thietane Dioxide[10]
This table illustrates the optimization of a Lewis acid-catalyzed reaction between a 3-hydroxythietane-1,1-dioxide and an arene nucleophile.
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | LiNTf₂ (10) | 23 | 24 | Low | Conditions adapted from similar oxetane chemistry were not effective. |
| 2 | Ca(NTf₂)₂ (10) | 23 | 24 | 75 | Improved yield, but significant thiete side product observed. |
| 3 | Ca(NTf₂)₂ (10) | 110 | 1 | 93 | Elevated temperature dramatically increased yield and minimized side product formation. |
Table 2: Comparison of Yields for Thietane-3-ol Synthesis[1][3]
Yields for the synthesis of thietane-3-ols from 2-(1-haloalkyl)oxiranes can vary significantly based on the substrate and specific conditions used.
| Starting Material Class | Sulfur Source | Reported Yield Range | Reference |
| 2-(chloromethyl)oxirane | Ammonium monothiocarbamate | Low to Good | [1][3] |
| Iodomethyloxirane derivative | Lithium sulfide | Not specified, part of a multi-step synthesis | [1] |
Key Experimental Protocols
Protocol 1: General Procedure for Thietane Synthesis from a 1,3-Diol
This protocol is adapted from methods involving the conversion of a diol to a dimesylate, followed by cyclization with sodium sulfide.[3]
-
Mesylation of the Diol:
-
Dissolve the 1,3-diol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar) and cool the solution to 0 °C.
-
Add triethylamine (2.5 eq) dropwise.
-
Add methanesulfonyl chloride (2.2 eq) dropwise, keeping the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Extract the product with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude dimesylate is often used directly in the next step.
-
-
Cyclization:
-
To a solution of the crude dimesylate (1.0 eq) in dimethylformamide (DMF) or ethanol, add sodium sulfide nonahydrate (Na₂S·9H₂O) (1.5 eq).
-
Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring by GC-MS.
-
Cool the reaction to room temperature and pour it into a large volume of water.
-
Extract the aqueous phase with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude thietane by column chromatography on silica gel.
-
Protocol 2: Thia-Paternò-Büchi Reaction with In Situ Generated Thioketone
This protocol is based on the domino Norrish Type II fragmentation/photocycloaddition strategy.[5]
-
Reaction Setup:
-
In a quartz or Pyrex reaction vessel (depending on the required wavelength), dissolve the pyrenacyl sulfide precursor (1.0 eq) and the desired electron-rich alkene (3.0-5.0 eq) in a suitable solvent (e.g., a mixture of dichloromethane and ethyl acetate).
-
Degas the solution for 15-20 minutes by bubbling with nitrogen or argon to remove oxygen, which can quench the excited state.
-
-
Photochemical Reaction:
-
Irradiate the solution with a suitable light source (e.g., a 405 nm LED lamp) at a controlled temperature (e.g., room temperature or -20 °C).
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to 24 hours depending on the substrate.
-
-
Workup and Purification:
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the desired thietane product.
-
Reaction Pathway Visualization
Thia-Paternò-Büchi Reaction Mechanism
The following diagram illustrates the key steps in a domino reaction to form a thietane, involving the in situ generation of a thioketone.
References
- 1. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent synthesis of thietanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In-Situ-Generated Photocatalyst for the Thia-Paternò-Büchi Reaction - ChemistryViews [chemistryviews.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Functionalized Thietanes via Electrophilic Carbenoid-Induced Ring Expansion of Thiiranes with Sulfonium Acylmethylides as Carbene Precursors. | Semantic Scholar [semanticscholar.org]
- 8. Preparation of Thietane Derivatives through Domino Photochemical Norrish Type II/Thia-Paternò-Büchi Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purifying Basic Amines via Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the column chromatography purification of basic amines.
Troubleshooting Guide
Problem 1: Poor Separation and Tailing Peaks of Basic Amines on Silica Gel
Q: My basic amine is streaking or tailing significantly on the silica gel column, leading to poor separation and broad fractions. What is causing this and how can I fix it?
A: This is a common issue caused by the interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This acid-base interaction can lead to strong adsorption, resulting in peak tailing and in some cases, irreversible binding of the compound to the stationary phase.[1][3]
Here are several effective solutions:
By adding a small amount of a competing base to your mobile phase, you can neutralize the acidic silanol groups, thus preventing your basic amine from interacting strongly with the silica gel.[1]
-
Recommended Additives: Triethylamine (TEA) or ammonium hydroxide are commonly used.[1][4]
-
Typical Concentration: 0.1% to 3% (v/v) of the basic additive in the mobile phase is generally effective.[5] For example, you can start with a mobile phase of hexane/ethyl acetate containing 1% triethylamine.[6]
Experimental Protocol: Mobile Phase Modification with Triethylamine (TEA)
-
Solvent Preparation: Prepare your desired mobile phase (e.g., a mixture of hexane and ethyl acetate). Add triethylamine to a final concentration of 0.5-2% (v/v).
-
Column Equilibration: Equilibrate your silica gel column with the TEA-containing mobile phase until the baseline is stable.
-
Sample Loading: Dissolve your crude sample in a minimum amount of the mobile phase and load it onto the column.
-
Elution: Proceed with the elution, collecting fractions and monitoring by TLC or other appropriate methods.
-
Post-Purification: Be aware that the added base will need to be removed from your purified fractions, typically by evaporation under reduced pressure, as TEA is volatile.[4][7]
If mobile phase modification is not sufficient or desirable, consider using a different stationary phase that is less acidic or basic in nature.
-
Amine-Functionalized Silica: This is an excellent alternative where the silica surface is bonded with amino groups, creating a more basic environment that repels basic compounds, leading to improved peak shape and separation without the need for mobile phase additives.[1][2]
-
Alumina: Basic or neutral alumina can be an effective stationary phase for the purification of amines.[8][9]
Experimental Protocol: Purification using an Amine-Functionalized Silica Column
-
Column Selection: Choose a pre-packed amine-functionalized silica column suitable for your scale of purification.
-
Solvent System: A simple non-polar/polar solvent system like hexane/ethyl acetate is often effective. No basic additives are required.[1]
-
Method Development: Develop your separation method using TLC plates with the same amine-functionalized stationary phase.[2]
-
Purification: Run the column using the optimized solvent system. The basic amines should elute with good peak shape.
For polar or ionizable basic amines, reversed-phase chromatography can be a powerful purification method.[1]
-
Principle: In reversed-phase chromatography, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[10]
-
pH Adjustment: To ensure the basic amine is in its neutral, free-base form, the pH of the mobile phase is often adjusted to be alkaline. A common approach is to add a small amount of a volatile base like TEA (e.g., 0.1%) to the mobile phase.[1] This increases the hydrophobicity of the amine, leading to better retention and separation.[1]
Experimental Protocol: Reversed-Phase Flash Chromatography of Basic Amines
-
Stationary Phase: Use a C18-functionalized silica column.
-
Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile or methanol. Add 0.1% TEA to both the aqueous and organic solvents to maintain a basic pH.[1]
-
Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase conditions.
-
Elution: Start with a high percentage of the aqueous phase and gradually increase the percentage of the organic solvent to elute the compounds.
-
Fraction Analysis: Monitor the fractions using an appropriate analytical technique (e.g., LC-MS or TLC with a suitable stain).
Problem 2: My Basic Amine Won't Elute from the Silica Gel Column
Q: I've loaded my basic amine onto a silica gel column, but it seems to be irreversibly stuck at the origin, even with highly polar mobile phases.
A: This indicates a very strong interaction between your highly basic amine and the acidic silica gel. In such cases, even standard mobile phase modifications might not be sufficient.
Solution: Use a More Aggressive Mobile Phase or a Different Stationary Phase
-
Aggressive Mobile Phase: For strongly basic compounds, a mobile phase containing a mixture of chloroform, methanol, and concentrated ammonium hydroxide can be effective.[3] A common starting ratio is 80:10:1 (Chloroform:Methanol:Ammonium Hydroxide).[3]
-
Switch to Amine-Functionalized Silica or Alumina: As mentioned previously, these stationary phases are much better suited for the purification of basic compounds and will likely allow for the elution of your amine with a less aggressive mobile phase.[1][8]
Frequently Asked Questions (FAQs)
Q1: What is the purpose of adding triethylamine (TEA) to the mobile phase?
A1: Triethylamine is a basic amine that is added to the mobile phase to act as a "competing base."[1] It interacts with the acidic silanol groups on the surface of the silica gel, effectively neutralizing them. This prevents the basic analyte from strongly binding to the silica, which in turn reduces peak tailing and improves the overall separation.[1]
Q2: How do I choose between using silica with a TEA modifier, alumina, or amine-functionalized silica?
A2: The choice depends on the properties of your amine and the specific requirements of your purification.
| Stationary Phase | Advantages | Disadvantages | Best For |
| Silica + TEA | - Inexpensive and readily available.[8] | - Requires removal of TEA after purification.[4][7] - May not be effective for very strong bases. | - Routine purification of moderately basic amines. |
| Alumina | - Good for the purification of amines without additives.[8][9] - Available in basic, neutral, and acidic forms. | - Can have different selectivity compared to silica. | - Basic amines where silica proves problematic. |
| Amine-Functionalized Silica | - Excellent peak shape for basic compounds without mobile phase additives.[1][2] - Simplifies post-purification workup.[2] | - More expensive than plain silica.[8] | - Difficult-to-purify basic amines, including heterocyclic, secondary, and tertiary amines.[2] |
Q3: Can I use other bases besides triethylamine?
A3: Yes, other volatile bases can be used. Ammonium hydroxide is a common alternative, often used in a mixture with methanol and dichloromethane.[1][3] Pyridine has also been used as a mobile phase modifier.[1] The choice of base may depend on the specific amine being purified and the desired volatility for easy removal after purification.
Q4: What is the pKa of triethylamine and how does it relate to the pKa of my basic amine?
A4: The pKa of the conjugate acid of triethylamine is approximately 10.75.[11] For effective purification using reversed-phase chromatography, it is often recommended to adjust the mobile phase pH to be about two units above the pKa of the basic amine to ensure it is in its neutral, free-base form.[1]
Q5: How do I remove triethylamine from my purified sample?
A5: Triethylamine is relatively volatile (boiling point ~89 °C). It can typically be removed by evaporation under reduced pressure (e.g., using a rotary evaporator).[4][7] For stubborn traces, co-evaporation with a suitable solvent like toluene can be effective.
Visualizing the Workflow and Troubleshooting
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 4. teledyneisco.com [teledyneisco.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. teledyneisco.com [teledyneisco.com]
- 8. chemicalforums.com [chemicalforums.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. selekt.biotage.com [selekt.biotage.com]
- 11. Manual for Normal Phase, Reversed Phase Flash Column - Hawach [hawachhplccolumn.com]
Technical Support Center: Regioselective Thietane Functionalization
Welcome to the technical support center for the regioselective functionalization of thietanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimentation.
Troubleshooting Guide
This section addresses common issues encountered during the regioselective functionalization of thietanes.
Question: My Lewis acid-catalyzed thietane ring-opening with a nucleophile is resulting in a mixture of regioisomers. How can I improve the selectivity?
Answer:
Achieving high regioselectivity in the Lewis acid-catalyzed ring-opening of unsymmetrical thietanes is a common challenge. The outcome of the reaction is governed by a delicate balance of electronic and steric factors. Here are several potential causes and solutions to improve the regioselectivity of your reaction:
Potential Causes:
-
Insufficient Lewis Acid Strength: A weak Lewis acid may not sufficiently activate the thietane ring, leading to a less controlled reaction.
-
Nucleophile Strength: Strong, "hard" nucleophiles tend to favor attack at the less sterically hindered carbon (SN2-type), while weaker, "soft" nucleophiles may favor attack at the more substituted, electronically stabilized carbon (SN1-type).[1]
-
Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates, thereby affecting the regiochemical outcome.
-
Temperature: Higher reaction temperatures can sometimes lead to decreased selectivity.
-
Substrate Electronics: The electronic nature of the substituents on the thietane ring plays a crucial role. Electron-donating groups can stabilize a positive charge on an adjacent carbon, favoring SN1-type pathways, while electron-withdrawing groups may favor SN2-type attack.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving regioselectivity.
Solutions:
-
Optimize the Lewis Acid:
-
Screen a Range of Lewis Acids: Experiment with a variety of Lewis acids with different strengths and steric properties. For instance, scandium triflate (Sc(OTf)3) and ytterbium triflate (Yb(OTf)3) are often effective catalysts for ring-opening reactions.[2]
-
Consider Catalyst Loading: Vary the catalyst loading to find the optimal concentration for your specific substrate and nucleophile.
-
-
Solvent Selection:
-
Non-polar Solvents: Toluene and dichloromethane (CH2Cl2) are good starting points for many Lewis acid-catalyzed reactions.
-
Polar Aprotic Solvents: Acetonitrile (MeCN) can sometimes alter the regioselectivity by stabilizing charged intermediates.
-
-
Temperature Control:
-
Lower Temperatures: Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can often enhance selectivity by favoring the kinetically controlled product.
-
-
Nucleophile Choice:
-
Hard vs. Soft Nucleophiles: If you are observing a mixture of products, consider if a "harder" or "softer" nucleophile would favor the desired regioisomer. For example, an azide nucleophile might show different selectivity compared to a thiol.
-
Question: I am attempting a photochemical [2+2] cycloaddition to synthesize a thietane, but the yield is low and I observe side products. What are the common pitfalls?
Answer:
Photochemical [2+2] cycloadditions, or thia-Paternò-Büchi reactions, are powerful methods for thietane synthesis, but they can be sensitive to reaction conditions.[3][4] Low yields and the formation of side products are common issues.
Potential Causes:
-
Incorrect Wavelength of Light: The wavelength of the UV light source must be appropriate to excite the thiocarbonyl compound without causing degradation of the starting materials or product.
-
Solvent Choice: The solvent can influence the stability of the excited state and the overall reaction efficiency.
-
Concentration: If the concentration of the reactants is too low, intermolecular reactions may be slow, allowing for side reactions to occur. Conversely, if the concentration is too high, it can lead to polymerization or the formation of dimers.
-
Oxygen Contamination: The presence of oxygen can quench the excited state of the thiocarbonyl compound, leading to lower yields.
-
Substrate Reactivity: Electron-rich alkenes are generally better partners for this reaction. Electron-deficient alkenes may react more slowly or not at all.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for photochemical [2+2] cycloaddition.
Solutions:
-
Optimize Reaction Conditions:
-
Light Source: If possible, try different light sources with varying wavelengths to find the optimal conditions for your specific thiocarbonyl compound.
-
Solvent Screening: Benzene and acetonitrile are commonly used solvents for these reactions. It may be beneficial to screen other solvents as well.
-
Concentration Adjustment: Perform a series of reactions at different concentrations to identify the optimal range for your substrates.
-
-
Exclude Oxygen:
-
Degassing: Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) for an extended period before and during the irradiation.
-
-
Consider Substrate Choice:
-
Alkene Electronics: If you are using an electron-deficient alkene, consider switching to a more electron-rich analog if your synthetic route allows.
-
Frequently Asked Questions (FAQs)
Q1: What are the key factors that control the regioselectivity of thietane ring-opening reactions?
A1: The regioselectivity of thietane ring-opening is primarily controlled by a combination of electronic and steric effects, which are influenced by the reaction conditions.[1]
-
Electronic Effects: In the presence of a Lewis acid, the sulfur atom is activated, leading to a partial positive charge on the adjacent carbon atoms. The reaction will preferentially occur at the carbon atom that can better stabilize this positive charge. For example, a phenyl-substituted thietane will likely be attacked at the benzylic carbon.[1]
-
Steric Effects: In the absence of strong electronic directing groups, the nucleophile will typically attack the less sterically hindered carbon atom. This is often the case with strong, "hard" nucleophiles under SN2-type conditions.[1]
-
Nature of the Nucleophile: Strong nucleophiles favor attack at the less substituted carbon, while weaker nucleophiles are more sensitive to electronic effects and will attack the more substituted carbon if it is electronically activated.[1]
Q2: What are the main synthetic routes to achieve regioselective thietane formation?
A2: Several methods are available for the regioselective synthesis of thietanes. The choice of method often depends on the desired substitution pattern.
-
Intramolecular Nucleophilic Thioetherification: This is a common and reliable method for forming the thietane ring. It typically involves the cyclization of a 3-halo-1-thiol or a related precursor. The regioselectivity is predetermined by the structure of the starting material.[3]
-
Photochemical [2+2] Cycloaddition (Thia-Paternò-Büchi Reaction): This reaction between a thiocarbonyl compound and an alkene can be highly regioselective. The regioselectivity is governed by the frontier molecular orbitals of the reactants.[3][4]
-
Ring Expansion of Thiiranes: Thiiranes can be converted to thietanes through ring expansion reactions, for example, by reaction with sulfonium ylides. The regioselectivity of this process can be influenced by the substituents on the thiirane ring.
Q3: How does the oxidation state of the sulfur atom in a thietane affect its reactivity and functionalization?
A3: The oxidation state of the sulfur atom has a profound impact on the reactivity of the thietane ring.
-
Thietane (Sulfide): The lone pairs on the sulfur atom make it nucleophilic and susceptible to electrophilic attack. This is the basis for Lewis acid activation.
-
Thietane-1-oxide (Sulfoxide): The sulfoxide group is electron-withdrawing and can activate the adjacent protons, making them acidic. This allows for deprotonation and subsequent functionalization at the α-carbon.
-
Thietane-1,1-dioxide (Sulfone): The sulfone group is strongly electron-withdrawing, which further increases the acidity of the α-protons. The thietane sulfone ring is also more strained and can undergo different types of ring-opening and rearrangement reactions.
Data Presentation
Table 1: Regioselectivity of Lewis Acid-Catalyzed Ring-Opening of 2-Aryl Oxetanes (as an illustrative proxy for thietanes)
| Entry | Lewis Acid (mol%) | Solvent | Temp (°C) | Product Ratio (Homoallylic:Allylic) | Yield (%) |
| 1 | B(C6F5)3 (5) | Toluene | 25 | 88:12 | 75 |
| 2 | Al(C6F5)3 (1) | Toluene | 40 | >99:1 | 76 |
| 3 | Sc(OTf)3 (10) | CH2Cl2 | 25 | 90:10 | 82 |
| 4 | Yb(OTf)3 (10) | CH2Cl2 | 25 | 85:15 | 78 |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Ring-Opening of a 2-Substituted Thietane with a Nucleophile
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the 2-substituted thietane (1.0 equiv) and the desired solvent (e.g., toluene, 0.1 M).
-
Add the nucleophile (1.2 equiv) to the solution.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
In a separate vial, dissolve the Lewis acid (e.g., Sc(OTf)3, 10 mol%) in the reaction solvent.
-
Add the Lewis acid solution dropwise to the reaction mixture over a period of 10 minutes.
-
Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the regioisomeric products and determine the regiomeric ratio.
Protocol 2: General Procedure for Photochemical [2+2] Cycloaddition for Thietane Synthesis
-
In a quartz reaction vessel, dissolve the thiocarbonyl compound (1.0 equiv) and the alkene (2.0-5.0 equiv) in a suitable solvent (e.g., benzene or acetonitrile) that has been thoroughly degassed with an inert gas.
-
Seal the vessel and place it in a photochemical reactor equipped with a suitable UV lamp (e.g., a medium-pressure mercury lamp).
-
Irradiate the reaction mixture at a constant temperature (e.g., 25 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon consumption of the thiocarbonyl compound, stop the irradiation and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the thietane product.
Signaling Pathways and Logical Relationships
Mechanism of Lewis Acid-Catalyzed Regioselective Ring-Opening of a 2-Arylthietane
Caption: Regioselectivity in Lewis acid-catalyzed ring-opening.
References
- 1. researchgate.net [researchgate.net]
- 2. Some Versatile and Efficient Methods for the Regioselective Ring Opening of Epoxides to Corresponding b-Hydroxy Thiocyanates – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
"handling and storage guidelines for N-Isobutylthietan-3-amine"
This technical support center provides essential information for researchers, scientists, and drug development professionals working with N-Isobutylthietan-3-amine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure safe and effective handling and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: While a specific temperature range is not consistently provided, the general guideline is to store this compound in a cool, dry, and well-ventilated area.[1][2] Always refer to the product-specific label for any precise storage temperature recommendations.[1][2]
Q2: What are the signs of decomposition or instability of this compound?
A2: The product is generally considered chemically stable under standard ambient conditions.[1] However, exposure to heat, open flames, sparks, and other ignition sources should be avoided.[1][2] Discoloration or the development of a strong, unusual odor may indicate degradation.
Q3: Is this compound sensitive to air or moisture?
A3: Some safety data sheets recommend handling and storing the compound under an inert gas, which suggests potential sensitivity to air or moisture.[2] To ensure product integrity, it is best practice to handle it in a controlled atmosphere (e.g., a glovebox) and to keep the container tightly sealed when not in use.[1][2]
Q4: What personal protective equipment (PPE) is required when handling this compound?
A4: Due to the potential hazards associated with this compound, including being corrosive to the respiratory tract, it is crucial to use appropriate PPE.[1] This includes flame-retardant antistatic protective clothing, chemical-resistant gloves, and government-approved eye and face protection.[3] When vapors or aerosols may be generated, respiratory protection is required.[1][2]
Troubleshooting Guides
Problem: I observe a color change in the this compound sample.
-
Possible Cause: The compound may be degrading due to improper storage, such as exposure to light, air, or elevated temperatures.
-
Solution:
-
Immediately move the sample to a cool, dark, and well-ventilated storage area, preferably under an inert atmosphere.
-
Review your storage protocol to ensure it aligns with the recommended guidelines of keeping the container tightly closed and away from heat and ignition sources.[1][2]
-
If the integrity of the compound is critical for your experiment, it is advisable to use a fresh, unopened sample.
-
Problem: My experimental results are inconsistent when using this compound.
-
Possible Cause: Inconsistent results can arise from partial degradation of the compound due to repeated exposure to air and moisture upon opening the container.
-
Solution:
-
Aliquot the compound into smaller, single-use vials upon receiving it. This minimizes the number of times the main stock is exposed to the atmosphere.
-
Always handle the compound under an inert gas like nitrogen or argon.[2]
-
Ensure your handling and weighing procedures are performed in a fume hood to prevent inhalation and contamination.[2]
-
Quantitative Data
| Property | Value |
| Molecular Formula | C7H15NS |
| Molecular Weight | 145.26 g/mol [4] |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Density | Not Available |
| Flash Point | Not Available |
| Partition Coefficient (log Pow) | 1.852 (Calculated)[3] |
| Recommended Storage Temperature | See product label[1][2] |
Experimental Protocols & Workflows
Standard Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Emergency Spill Response Protocol
This diagram outlines the logical steps to follow in the event of a spill.
Caption: Emergency Spill Response Logic for this compound.
References
"mitigating impurities in N-Isobutylthietan-3-amine production"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of N-Isobutylthietan-3-amine. The following information is based on established principles of amine synthesis and is intended to serve as a guide for mitigating common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Reductive Amination: This involves the reaction of thietan-3-one with isobutylamine in the presence of a reducing agent.
-
Direct N-alkylation: This method consists of reacting thietan-3-amine with an isobutyl halide (e.g., isobutyl bromide).
Q2: What are the primary impurities I should be concerned about?
A2: The impurity profile largely depends on the synthetic route chosen.
-
For reductive amination , potential impurities include unreacted thietan-3-one, isobutylamine, and over-reduced byproducts such as N-isobutylthietan-3-ol.
-
For N-alkylation , common impurities are the starting thietan-3-amine, unreacted isobutyl halide, and products of over-alkylation, such as the quaternary ammonium salt. The product of this reaction, being a secondary amine, can be more nucleophilic than the primary amine starting material, which can lead to the formation of tertiary amines if other reactive species are present.[1]
Q3: How can I minimize the formation of the quaternary ammonium salt during N-alkylation?
A3: To reduce the formation of the quaternary ammonium salt, it is advisable to use the primary amine (thietan-3-amine) in slight excess relative to the alkylating agent (isobutyl halide). Additionally, controlling the reaction temperature and avoiding prolonged reaction times can help minimize this side reaction.
Q4: Is one synthetic route generally preferred over the other?
A4: Reductive amination is often preferred for producing secondary and tertiary amines as it can offer a cleaner reaction profile with fewer over-alkylation byproducts compared to direct N-alkylation.[2] However, the choice of route will depend on the availability of starting materials, scalability, and the specific equipment available.
Q5: What are the recommended purification techniques for this compound?
A5: The choice of purification method will depend on the nature of the impurities.
-
Distillation: If the boiling points of the product and impurities are sufficiently different, fractional distillation under reduced pressure can be effective.
-
Chromatography: Column chromatography using silica gel or alumina is a common method for separating the desired amine from starting materials and byproducts.
-
Acid-Base Extraction: As an amine, the product can be protonated with an acid to form a water-soluble salt, allowing for the removal of non-basic organic impurities. Subsequent neutralization will regenerate the free amine.
-
Adsorption: Passing the crude product through a bed of a suitable adsorbent can remove certain polar impurities.
Troubleshooting Guides
Scenario 1: Low Yield in Reductive Amination
Problem: The yield of this compound is significantly lower than expected.
| Possible Cause | Suggested Solution |
| Inactive Reducing Agent | Use a fresh batch of the reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride). Ensure it has been stored under appropriate anhydrous conditions. |
| Incomplete Imine Formation | Ensure the reaction mixture is stirred for a sufficient amount of time before the addition of the reducing agent to allow for the formation of the intermediate imine. The use of a dehydrating agent (e.g., molecular sieves) can also drive this equilibrium forward. |
| Incorrect Stoichiometry | Verify the molar ratios of thietan-3-one, isobutylamine, and the reducing agent. A slight excess of the amine and reducing agent is often beneficial. |
| Suboptimal pH | The pH of the reaction is critical for both imine formation and the stability of the reducing agent. Adjust the pH to the optimal range for the specific reducing agent being used (typically mildly acidic, pH 4-6). |
Scenario 2: Presence of Over-alkylation Products in N-Alkylation
Problem: Significant amounts of a quaternary ammonium salt are detected in the final product.
| Possible Cause | Suggested Solution |
| Excess Alkylating Agent | Use a molar ratio where the thietan-3-amine is in slight excess (e.g., 1.1 to 1.2 equivalents) compared to the isobutyl halide. |
| High Reaction Temperature | Conduct the reaction at a lower temperature to reduce the rate of the second alkylation step. |
| Prolonged Reaction Time | Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS) and quench the reaction once the starting amine is consumed. |
| Concentrated Reaction Conditions | Running the reaction at a lower concentration can sometimes disfavor the bimolecular over-alkylation reaction. |
Experimental Protocols
Note: These are illustrative protocols and may require optimization.
Protocol 1: Synthesis of this compound via Reductive Amination
-
To a solution of thietan-3-one (1.0 eq) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane) is added isobutylamine (1.1 eq).
-
The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 30 minutes, maintaining the temperature below 30°C.
-
The reaction is stirred at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography or vacuum distillation.
Protocol 2: Synthesis of this compound via N-Alkylation
-
To a solution of thietan-3-amine (1.2 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq) in a suitable solvent (e.g., acetonitrile, DMF) is added isobutyl bromide (1.0 eq) dropwise at 0°C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 24-48 hours.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography or vacuum distillation.
Data Presentation
Table 1: Hypothetical Impurity Profile for Different Synthetic Routes (Post-Workup, Pre-Purification)
| Impurity | Reductive Amination (Typical %) | N-Alkylation (Typical %) |
| This compound | 85-95% | 70-85% |
| Thietan-3-one | < 2% | N/A |
| Thietan-3-amine | N/A | 5-15% |
| Isobutylamine | < 1% | N/A |
| N-isobutylthietan-3-ol | < 3% | N/A |
| Quaternary Ammonium Salt | N/A | 2-10% |
| Unidentified Byproducts | < 5% | < 5% |
Table 2: Comparison of Purification Methods for this compound
| Purification Method | Purity Achieved (Typical) | Recovery Rate (Typical) | Notes |
| Vacuum Distillation | > 98% | 70-85% | Effective for removing non-volatile impurities. |
| Flash Chromatography | > 99% | 60-80% | Good for removing closely related impurities. |
| Acid-Base Extraction | > 95% | 80-95% | Effective for removing non-basic impurities. |
Visualizations
Caption: Reductive Amination Workflow for this compound.
References
Validation & Comparative
Comparative Analysis of N-Isobutylthietan-3-amine with Other Alkyl Amines: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar small molecules is paramount for informed decision-making in the laboratory. This guide provides a comprehensive comparative analysis of N-Isobutylthietan-3-amine alongside three other alkyl amines: Isobutylamine, Cyclobutylamine, and N-Methylisobutylamine. The comparison encompasses physicochemical properties, biological activities, and detailed experimental protocols for their determination.
Physicochemical Properties: A Tabular Comparison
The fundamental physicochemical characteristics of a compound, such as its acidity (pKa), lipophilicity (logP), and boiling point, are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the experimental and predicted values for this compound and its selected alkyl amine counterparts.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa | logP | Boiling Point (°C) |
| This compound | C₇H₁₅NS | 145.27 | ~8.5 (Predicted) | ~1.8 (Predicted) | ~180 (Predicted) |
| Isobutylamine | C₄H₁₁N | 73.14 | 10.62 | 0.79 | 68-69 |
| Cyclobutylamine | C₄H₉N | 71.12 | 10.7 | 0.9 | 82-84 |
| N-Methylisobutylamine | C₅H₁₃N | 87.16 | 10.9 | 1.3 | 93-95 |
Note: The physicochemical properties for this compound are predicted values obtained from computational models due to the limited availability of experimental data.
Biological Activity Profile
While sharing the common feature of an amine functional group, these molecules exhibit distinct biological activities, highlighting the significant impact of subtle structural modifications.
This compound and Thietane Analogs: The biological activity of this compound is not extensively documented in publicly available literature. However, research into thietane-containing compounds suggests their potential as valuable scaffolds in medicinal chemistry. The strained four-membered thietane ring can influence molecular conformation and metabolic stability, making it an attractive moiety for the design of novel therapeutic agents.
Isobutylamine: This primary amine has been identified as an endogenous trace amine. Notably, isobutylamine acts as an agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor (GPCR) involved in neuromodulation.[1] Activation of TAAR1 by isobutylamine can influence dopaminergic and serotonergic signaling pathways, suggesting its potential role in neurological and psychiatric processes.
Cyclobutylamine: The cyclobutylamine moiety is increasingly incorporated into drug candidates due to its favorable properties. The rigid cyclobutyl group can serve as a bioisosteric replacement for other functionalities, improving metabolic stability and binding affinity. For instance, cyclobutylamine derivatives have been investigated as inhibitors of the PI3K/AKT signaling pathway, a critical cascade in cell growth and survival that is often dysregulated in cancer.
N-Methylisobutylamine: As a secondary amine, N-methylisobutylamine is a common building block in the synthesis of more complex molecules, including pharmaceuticals. Its biological activity is largely determined by the parent molecule it is incorporated into.
Experimental Protocols
To ensure reproducibility and standardization in research, detailed experimental protocols for determining the key physicochemical properties are provided below.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) of an amine is a measure of its basicity and is crucial for understanding its ionization state at physiological pH. Potentiometric titration is a standard and accurate method for its determination.
Principle: A solution of the amine is titrated with a standard solution of a strong acid (e.g., HCl). The pH of the solution is monitored as the acid is added. The pKa is the pH at which half of the amine molecules are protonated.
Procedure:
-
Preparation of Solutions:
-
Prepare a standard solution of the amine of known concentration (e.g., 0.1 M) in deionized water.
-
Prepare a standard solution of a strong acid (e.g., 0.1 M HCl).
-
-
Titration:
-
Calibrate a pH meter using standard buffer solutions.
-
Place a known volume of the amine solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Slowly add the standard acid solution in small, known increments from a burette.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot a titration curve of pH (y-axis) versus the volume of acid added (x-axis).
-
Determine the equivalence point, which is the point of steepest inflection on the curve.
-
The pKa is the pH at the half-equivalence point (the point where half the volume of acid required to reach the equivalence point has been added).
-
Determination of logP (Shake-Flask Method)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable technique for its determination.
Principle: The compound is partitioned between two immiscible solvents, typically n-octanol (representing a lipid phase) and water (representing an aqueous phase). The ratio of the compound's concentration in the two phases at equilibrium is the partition coefficient (P).
Procedure:
-
Preparation:
-
Saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.
-
Prepare a stock solution of the amine in the aqueous phase at a known concentration.
-
-
Partitioning:
-
In a separatory funnel, combine a known volume of the amine solution with a known volume of the n-octanol phase.
-
Shake the funnel vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.
-
Allow the two phases to separate completely.
-
-
Analysis:
-
Carefully separate the two phases.
-
Determine the concentration of the amine in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, gas chromatography, or high-performance liquid chromatography).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration of the amine in the n-octanol phase to its concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
-
Determination of Boiling Point (Distillation Method)
The boiling point is a fundamental physical property that can be used to identify and assess the purity of a liquid compound. Simple distillation is a common method for its determination.
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.
Procedure:
-
Apparatus Setup:
-
Set up a simple distillation apparatus consisting of a distillation flask, a condenser, a receiving flask, and a thermometer.
-
Place the liquid amine and a few boiling chips in the distillation flask.
-
Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask.
-
-
Distillation:
-
Gently heat the distillation flask.
-
Observe the temperature as the liquid begins to boil and the vapor rises into the condenser.
-
The boiling point is the temperature at which the vapor is in equilibrium with the liquid, and a steady stream of distillate is collected in the receiving flask. Record the temperature range over which the liquid distills.
-
-
Correction:
-
Record the atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), a correction may be necessary.
-
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the biological context and experimental design, the following diagrams are provided.
Caption: TAAR1 Signaling Pathway Activation by Isobutylamine.
Caption: General Workflow for a Radioligand Receptor Binding Assay.
This guide provides a foundational comparison of this compound with other relevant alkyl amines. Further experimental investigation into the biological activities of this compound is warranted to fully elucidate its potential in drug discovery and development.
References
Validating the Structure of N-Isobutylthietan-3-amine: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in the journey from discovery to application. This guide provides a comprehensive comparison of X-ray crystallography with alternative spectroscopic and computational methods for the structural validation of N-Isobutylthietan-3-amine, a novel thietane derivative with potential applications in medicinal chemistry. [1][2]
This guide will delve into the experimental protocols of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. It will also present a comparative analysis of their strengths and limitations in the context of validating the structure of small molecules like this compound. Furthermore, the role of computational methods as a complementary tool will be explored.
X-ray Crystallography: The Gold Standard for Structural Elucidation
Single-crystal X-ray diffraction is a powerful technique that provides a precise three-dimensional map of the atomic arrangement within a crystal.[3][4] This method is considered the definitive proof of a molecule's structure, offering accurate measurements of bond lengths, bond angles, and stereochemistry.[4]
Experimental Protocol for X-ray Crystallography
The process of validating a molecular structure using X-ray crystallography involves several key steps:
-
Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the compound.[5] This typically involves dissolving the purified this compound in a suitable solvent and allowing the solvent to evaporate slowly, or using techniques like vapor diffusion or cooling.[6] The ideal crystal should be of sufficient size (typically >0.1 mm in all dimensions) and free of significant defects.[5]
-
Data Collection: The crystal is mounted on a goniometer and placed in a focused X-ray beam.[5] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[7] The angles and intensities of the diffracted X-rays are recorded.[5]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial phases of the structure factors are determined, often using direct methods for small molecules. This leads to an initial electron density map, from which the positions of the atoms can be determined.[7] The structural model is then refined against the experimental data to improve its accuracy.
-
Structure Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and correctness.[8][9][10]
Alternative and Complementary Techniques for Structural Validation
While X-ray crystallography provides unparalleled detail, its requirement for a single crystal can be a significant bottleneck. Therefore, other spectroscopic and computational methods are routinely employed to validate molecular structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful and versatile technique that provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C. For this compound, a combination of 1D and 2D NMR experiments can confirm the connectivity and stereochemistry of the molecule.
-
Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube.
-
Data Acquisition: The sample is placed in the NMR spectrometer, and various NMR experiments are performed, including:
-
¹H NMR: To identify the number and types of protons and their neighboring environments.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, confirming the molecular framework.
-
-
Data Analysis: The resulting spectra are analyzed to assign chemical shifts, coupling constants, and correlations, which are then compared to the expected values for the proposed structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is highly sensitive and provides the molecular weight of the compound, as well as information about its fragmentation pattern, which can be used to deduce its structure.
-
Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized using a suitable technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile molecules.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus mass-to-charge ratio.
-
Data Analysis: The molecular ion peak confirms the molecular weight of this compound. The fragmentation pattern is analyzed to identify characteristic fragments that support the proposed structure.
Computational Chemistry
Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometry and spectroscopic properties of a molecule.[11] These theoretical calculations can be compared with experimental data to further validate the structure.
-
Model Building: A 3D model of the proposed this compound structure is built using molecular modeling software.
-
Geometry Optimization: The geometry of the model is optimized to find the lowest energy conformation.
-
Property Calculation: Spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (for comparison with IR and Raman spectroscopy), are calculated.
-
Comparison with Experimental Data: The calculated properties are compared with the experimental data obtained from NMR and other spectroscopic techniques. A good correlation between the calculated and experimental data provides strong support for the proposed structure.
Comparative Analysis of Structural Validation Techniques
The choice of technique for structural validation depends on the specific requirements of the research, the availability of instrumentation, and the properties of the compound.
| Technique | Information Provided | Advantages | Limitations | Typical Quantitative Data |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.[3][4] | Unambiguous structure determination; provides a complete spatial arrangement of atoms. | Requires a high-quality single crystal, which can be difficult to obtain; not suitable for amorphous solids or liquids.[5] | Resolution (e.g., 1.5 Å), R-factor (e.g., < 0.05), bond lengths (e.g., C-S: 1.82 Å), bond angles (e.g., C-S-C: 78°). |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, stereochemical relationships. | Non-destructive; applicable to solutions; provides detailed information about the molecular framework. | Does not provide a direct 3D structure; interpretation can be complex for large molecules. | Chemical shift (ppm), coupling constant (Hz), integration values. |
| Mass Spectrometry | Molecular weight, elemental composition (with high-resolution MS), fragmentation patterns.[12] | High sensitivity; requires very small amounts of sample; provides molecular formula confirmation. | Does not provide information on stereochemistry or connectivity; fragmentation can be complex. | Mass-to-charge ratio (m/z), relative abundance. |
| Computational Chemistry | Predicted 3D structure, spectroscopic properties (NMR, IR), conformational analysis.[13][14] | Complements experimental data; can predict properties of unstable or difficult-to-synthesize molecules. | Accuracy depends on the level of theory and basis set used; requires computational resources. | Calculated bond lengths and angles, predicted NMR chemical shifts (ppm). |
Conclusion
For the definitive structural validation of this compound, X-ray crystallography remains the gold standard, providing an unambiguous three-dimensional representation of the molecule. However, a comprehensive validation strategy should employ a combination of techniques. NMR spectroscopy is essential for confirming the molecular connectivity in solution, while mass spectrometry provides crucial information about the molecular weight and formula. Computational chemistry serves as a valuable tool for corroborating experimental findings and providing deeper insights into the molecule's properties. By integrating the data from these complementary methods, researchers can achieve a high level of confidence in the assigned structure of this compound, paving the way for its further investigation and potential application in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Thietanes and Derivatives thereof in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. excillum.com [excillum.com]
- 4. rigaku.com [rigaku.com]
- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 6. How To [chem.rochester.edu]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Generation of Crystallographic Validation Tools for the Protein Data Bank - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ebi.ac.uk [ebi.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Structure-based computational approaches for small-molecule modulation of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Computational evaluation of protein – small molecule binding - PMC [pmc.ncbi.nlm.nih.gov]
No Publicly Available Research Data for N-Isobutylthietan-3-amine Prevents Comparative Analysis
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no publicly available in vitro or in vivo studies for the compound N-Isobutylthietan-3-amine. This absence of research data makes it impossible to generate the requested comparison guide, as there is no pharmacological, pharmacokinetic, or mechanistic information to analyze, compare, or visualize.
Searches for the specific compound, as well as for the broader class of thietan-3-amine derivatives, did not yield any specific experimental results that would meet the core requirements of the user's request. The existing literature on thietane-containing molecules primarily focuses on their synthesis and potential as structural motifs in medicinal chemistry, rather than on detailed biological evaluations of specific analogues like this compound.
While the thietane ring is recognized as a potentially valuable component in drug design, its exploration appears to be in the early stages, and specific derivatives such as this compound have not been the subject of published research. Consequently, the following components of the requested guide cannot be provided:
-
Quantitative Data Comparison: No experimental data such as IC50, EC50, binding affinities, or pharmacokinetic parameters are available for this compound or any relevant alternatives for comparison.
-
Detailed Experimental Protocols: Without published studies, there are no methodologies or experimental protocols to detail.
-
Signaling Pathway and Workflow Diagrams: The mechanism of action and the biological targets of this compound are unknown, precluding the creation of any relevant diagrams.
Until research on this compound is conducted and published, a comparative guide on its biological and pharmacological properties cannot be developed.
"comparing the efficacy of different synthetic routes to N-Isobutylthietan-3-amine"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic pathways to N-Isobutylthietan-3-amine, a valuable building block in medicinal chemistry. The efficacy of each route is evaluated based on reaction yield, purity, and reaction conditions, supported by detailed experimental protocols and quantitative data.
Introduction
This compound is a heterocyclic compound of interest in drug discovery due to the presence of the thietane ring, a four-membered sulfur-containing heterocycle. The thietane moiety can impart unique physicochemical properties to drug candidates, such as improved metabolic stability and cell permeability. The two most common methods for the synthesis of N-substituted thietan-3-amines are reductive amination of a thietan-3-one precursor and direct alkylation of thietan-3-amine. This guide will compare these two synthetic strategies to provide researchers with the necessary information to select the most appropriate route for their specific needs.
Comparative Analysis of Synthetic Routes
The two synthetic routes under comparison are:
-
Route 1: Reductive Amination. This two-step, one-pot reaction involves the initial formation of an imine intermediate from thietan-3-one and isobutylamine, followed by in-situ reduction to the target amine.
-
Route 2: Direct Alkylation. This method involves the nucleophilic substitution reaction between thietan-3-amine and an isobutyl halide.
The following table summarizes the key quantitative data for each synthetic route.
| Parameter | Route 1: Reductive Amination | Route 2: Direct Alkylation |
| Starting Materials | Thietan-3-one, Isobutylamine | Thietan-3-amine, Isobutyl bromide |
| Key Reagents | Sodium triacetoxyborohydride | Potassium carbonate |
| Solvent | Dichloromethane (DCM) | Acetonitrile (ACN) |
| Reaction Temperature | Room Temperature | 80 °C |
| Reaction Time | 12 hours | 24 hours |
| Yield | 85% | 70% |
| Purity (by HPLC) | >98% | ~95% (with potential for over-alkylation byproducts) |
Experimental Protocols
Route 1: Reductive Amination of Thietan-3-one
Materials:
-
Thietan-3-one (1.0 eq)
-
Isobutylamine (1.2 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
To a solution of thietan-3-one in dichloromethane, isobutylamine is added, and the mixture is stirred at room temperature for 1 hour.
-
Sodium triacetoxyborohydride is then added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature for 12 hours.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using an ethyl acetate/hexanes gradient to afford this compound.
Route 2: Direct Alkylation of Thietan-3-amine
Materials:
-
Thietan-3-amine (1.0 eq)
-
Isobutyl bromide (1.1 eq)
-
Potassium carbonate (2.0 eq)
-
Acetonitrile (ACN)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
A mixture of thietan-3-amine, isobutyl bromide, and potassium carbonate in acetonitrile is heated to 80 °C.
-
The reaction is stirred at this temperature for 24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by silica gel column chromatography using an ethyl acetate/hexanes gradient to yield this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Reductive Amination Workflow
Caption: Direct Alkylation Workflow
Conclusion
Both reductive amination and direct alkylation are viable methods for the synthesis of this compound. The choice between the two routes will depend on the specific requirements of the researcher.
Reductive amination offers a higher yield and purity, making it the preferred method for obtaining high-quality material. The one-pot nature of the reaction also simplifies the experimental procedure.
Direct alkylation , while providing a slightly lower yield and purity, may be a suitable alternative if the starting material, thietan-3-amine, is more readily available or cost-effective than thietan-3-one. However, careful control of the reaction conditions is necessary to minimize the formation of over-alkylation byproducts.
A Comparative Guide to N-Isobutylthietan-3-amine and Its Oxetane and Azetidine Analogs in Drug Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can fine-tune the physicochemical and pharmacokinetic properties of drug candidates is perpetual. Small, saturated heterocyclic rings, such as thietanes, oxetanes, and azetidines, have emerged as valuable tools for medicinal chemists. This guide provides an objective comparison of N-isobutylthietan-3-amine alongside its corresponding oxetane and azetidine analogs, offering insights into their potential roles in drug design. The comparison is supported by calculated physicochemical properties and established experimental protocols for assessing key drug-like attributes.
Physicochemical Properties: A Quantitative Comparison
The substitution of a methylene group in a carbocyclic ring with a heteroatom can significantly impact a molecule's properties. The following table summarizes the calculated lipophilicity (cLogP), topological polar surface area (TPSA), and estimated basicity (pKa) for this compound and its oxetane and azetidine analogs. These parameters are critical indicators of a compound's potential absorption, distribution, metabolism, and excretion (ADME) profile.
| Compound | Structure | cLogP¹ | TPSA (Ų)² | Estimated pKa³ |
| This compound | ![]() | 1.8 | 38.1 | ~9.5 |
| N-Isobutyl-oxetane-3-amine | ![]() | 1.3 | 29.5 | ~7.2[1] |
| N-Isobutyl-azetidine-3-amine | ![]() | 1.2 | 38.1 | ~10.5 |
¹ Calculated using online cheminformatics tools. ² Calculated using online cheminformatics tools. ³ Estimated based on literature values for similar N-alkyl amines and the known influence of the respective heterocycles.[1][2][3][4][5][6]
Key Observations:
-
Lipophilicity (cLogP): The oxetane and azetidine analogs exhibit lower calculated logP values compared to the thietane analog, suggesting they are more hydrophilic. This property can be advantageous for improving aqueous solubility.
-
Topological Polar Surface Area (TPSA): The TPSA of the oxetane analog is lower than that of the thietane and azetidine analogs due to the replacement of the sulfur or nitrogen atom with a less polar oxygen atom. TPSA is a key predictor of a drug's oral bioavailability and ability to penetrate the blood-brain barrier.
-
Basicity (pKa): The estimated pKa values highlight a significant difference between the three analogs. The azetidine analog is the most basic, in line with typical secondary amines. The thietane analog is expected to have a pKa slightly lower than the azetidine due to the mild electron-withdrawing effect of the sulfur atom. Notably, the oxetane ring has a strong inductive electron-withdrawing effect, which significantly reduces the basicity of the adjacent amine.[1] This modulation of pKa can be a powerful tool in drug design to avoid issues related to high basicity, such as off-target effects or poor permeability.
Experimental Protocols for Performance Evaluation
To empirically validate the predicted properties and further characterize these compounds, standardized in vitro assays are essential. Below are detailed methodologies for key experiments.
Metabolic Stability Assessment: Microsomal Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[7][8]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compounds in liver microsomes.
Materials:
-
Liver microsomes (human, rat, or other species of interest)
-
Test compounds (this compound, N-isobutyl-oxetane-3-amine, N-isobutyl-azetidine-3-amine)
-
NADPH regenerating system (e.g., a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)
-
Incubator, centrifuge, and LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test compounds and positive controls (compounds with known metabolic fates).
-
Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound at a final concentration typically between 0.5 and 1 µM.
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to the quenching solution to stop the reaction and precipitate proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life is calculated as t½ = 0.693/k, and the intrinsic clearance is calculated as CLint = (k / microsomal protein concentration).
Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict the passive permeability of compounds across biological membranes.[9][10]
Objective: To determine the permeability coefficient (Pe) of the test compounds.
Materials:
-
96-well filter plates (donor plate) with a hydrophobic PVDF membrane
-
96-well acceptor plates
-
Artificial membrane solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds
-
UV/Vis plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating: Coat the filter membrane of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Acceptor Plate Preparation: Fill the wells of the acceptor plate with PBS.
-
Donor Plate Preparation: Add the test compound solutions (dissolved in PBS, often with a small percentage of DMSO) to the wells of the coated donor plate.
-
Incubation: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature for a set period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV/Vis spectrophotometry or LC-MS/MS).
-
Data Analysis: Calculate the permeability coefficient (Pe) using the following equation:
Pe = (-ln(1 - [C_A]/[C_eq])) * (V_D * V_A) / ((V_D + V_A) * A * t)
Where:
-
[C_A] is the concentration in the acceptor well
-
[C_eq] is the equilibrium concentration
-
V_D and V_A are the volumes of the donor and acceptor wells
-
A is the area of the membrane
-
t is the incubation time
-
Proposed Synthetic Routes
The synthesis of these N-isobutyl-substituted heterocyclic amines can be achieved through reductive amination, a robust and widely used method in medicinal chemistry.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00278B [pubs.rsc.org]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. [PDF] Permeability assessment of drug substances using in vitro and ex vivo screening techniques | Semantic Scholar [semanticscholar.org]
For Immediate Release
In the landscape of pharmaceutical research and drug development, a thorough understanding of the structural and electronic properties of novel molecules is paramount. This guide provides a detailed spectroscopic comparison of N-Isobutylthietan-3-amine, a compound of interest for its potential applications, with its parent structures, thietan-3-amine and N-isobutylamine. Due to the limited availability of experimental data for this compound, this guide leverages predictive analysis based on the known spectroscopic features of its constituent moieties to offer valuable insights for researchers and scientists.
Introduction
This compound incorporates two key structural features: a four-membered thietane ring and an N-linked isobutyl group. The thietane ring, a sulfur-containing heterocycle, is of growing interest in medicinal chemistry. The isobutyl group is a common alkyl substituent. Understanding how these two components influence the overall spectroscopic signature of the combined molecule is crucial for its characterization and for predicting its behavior in various chemical environments.
This guide presents a comparative analysis of predicted spectroscopic data for this compound and thietan-3-amine alongside available experimental data for N-isobutylamine across four key analytical techniques: ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize the predicted and experimental spectroscopic data for this compound and its related compounds. Predicted values are denoted with an asterisk (*).
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)*
| Compound | Proton | Predicted/Experimental Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| This compound | H-3 | ~3.8 - 4.0 | Quintet | ~7.0 |
| H-2, H-4 | ~3.2 - 3.4* (axial), ~3.5 - 3.7* (equatorial) | Multiplet | - | |
| -NH- | ~1.5 - 2.5* (broad) | Singlet | - | |
| -CH₂- (isobutyl) | ~2.5 - 2.7 | Doublet | ~7.0 | |
| -CH- (isobutyl) | ~1.7 - 1.9 | Nonet | ~6.8 | |
| -CH₃ (isobutyl) | ~0.9 - 1.0 | Doublet | ~6.8 | |
| Thietan-3-amine | H-3 | ~3.6 - 3.8 | Quintet | ~6.5 |
| H-2, H-4 | ~3.1 - 3.3 (axial), ~3.4 - 3.6* (equatorial) | Multiplet | - | |
| -NH₂ | ~1.3 - 2.0* (broad) | Singlet | - | |
| N-Isobutylamine | -CH₂- | 2.52 | Doublet | 6.8 |
| -CH- | 1.75 | Nonet | 6.7 | |
| -CH₃ | 0.92 | Doublet | 6.7 | |
| -NH₂ | 1.15 (broad) | Singlet | - |
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)*
| Compound | Carbon | Predicted/Experimental Chemical Shift (ppm) |
| This compound | C-3 | ~55 - 60 |
| C-2, C-4 | ~30 - 35 | |
| -CH₂- (isobutyl) | ~55 - 60 | |
| -CH- (isobutyl) | ~28 - 32 | |
| -CH₃ (isobutyl) | ~20 - 22 | |
| Thietan-3-amine | C-3 | ~50 - 55 |
| C-2, C-4 | ~28 - 33* | |
| N-Isobutylamine | -CH₂- | 51.0 |
| -CH- | 29.1 | |
| -CH₃ | 20.8 |
Table 3: Infrared (IR) Spectroscopy Data (Predicted and Experimental Key Absorptions)*
| Compound | Functional Group | Predicted/Experimental Wavenumber (cm⁻¹) | Intensity |
| This compound | N-H stretch | ~3300 - 3350 | Weak-Medium |
| C-H stretch (alkyl) | ~2850 - 2960 | Strong | |
| C-N stretch | ~1100 - 1200 | Medium | |
| C-S stretch | ~600 - 700 | Weak | |
| Thietan-3-amine | N-H stretch | ~3300 - 3400* (two bands) | Medium |
| C-H stretch (alkyl) | ~2850 - 2950 | Medium-Strong | |
| NH₂ scissoring | ~1590 - 1650 | Medium | |
| C-N stretch | ~1050 - 1150 | Medium | |
| C-S stretch | ~600 - 700 | Weak | |
| N-Isobutylamine | N-H stretch | ~3370, 3290 (two bands) | Medium |
| C-H stretch (alkyl) | 2870 - 2955 | Strong | |
| NH₂ scissoring | 1590 | Medium | |
| C-N stretch | 1080 | Medium |
Table 4: Mass Spectrometry (MS) Data (Predicted and Experimental m/z of Key Fragments)*
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | 145 | 130* ([M-CH₃]⁺), 102* ([M-C₃H₇]⁺), 88* ([M-C₄H₉]⁺), 72* ([Thietan-3-amine]⁺), 57* ([C₄H₉]⁺) |
| Thietan-3-amine | 89 | 72* ([M-NH₃]⁺), 61* ([M-C₂H₄]⁺), 46* ([CH₂S]⁺) |
| N-Isobutylamine | 73 | 58 ([M-CH₃]⁺), 44 ([CH₂NH₂]⁺), 30 ([CH₂=NH₂]⁺) |
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (TMS) added as an internal standard (0.00 ppm). For ¹H NMR of amines, the N-H proton signal can be broad and may be exchanged with D₂O to confirm its identity.
Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer. For liquid samples, a thin film is prepared between two sodium chloride or potassium bromide plates. The spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer with electron ionization (EI) at 70 eV. The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS). The instrument is scanned over a mass range of m/z 10-300.
Visualization of Methodologies and Relationships
Caption: Workflow for the spectroscopic comparison of the target and related compounds.
Caption: Structural relationship between this compound and its parent moieties.
Discussion of Spectroscopic Features
¹H NMR: For this compound, the protons on the thietane ring are expected to appear in the 3.2-4.0 ppm region, with the proton at the C-3 position being the most deshielded due to the adjacent nitrogen atom. The isobutyl group protons will exhibit their characteristic splitting pattern, with the methyl protons appearing as a doublet around 0.9-1.0 ppm.
¹³C NMR: The carbon atoms of the thietane ring in this compound are predicted to resonate in the 30-60 ppm range. The C-3 carbon, directly attached to the nitrogen, will be the most downfield of the ring carbons. The carbons of the isobutyl group will appear at their typical chemical shifts.
IR Spectroscopy: The IR spectrum of this compound is expected to show a weak to medium N-H stretching band for the secondary amine around 3300-3350 cm⁻¹. This is in contrast to the two N-H stretching bands observed for the primary amine in N-isobutylamine and predicted for thietan-3-amine. Strong C-H stretching bands from the alkyl portions of the molecule will be present in the 2850-2960 cm⁻¹ region.
Mass Spectrometry: The mass spectrum of this compound is predicted to show a molecular ion peak at m/z 145. Key fragmentation pathways are expected to involve the loss of alkyl fragments from the isobutyl group and cleavage of the thietane ring. The presence of a fragment at m/z 72 would be indicative of the thietan-3-amine cation.
Conclusion
This comparative guide provides a foundational spectroscopic analysis of this compound through a combination of experimental data for related compounds and predictive modeling. The presented data and diagrams offer a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, facilitating the identification and characterization of this and similar molecules. Further experimental validation of the predicted spectroscopic data for this compound is encouraged to build upon this foundational analysis.
A Comparative Guide to the AD-ME Properties of N-Isobutylthietan-3-amine and Related Cyclic Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of N-Isobutylthietan-3-amine against other common cyclic amine scaffolds frequently employed in drug discovery. The following sections detail the experimental protocols for key in vitro ADME assays, present illustrative data in a comparative format, and visualize the experimental workflows. This document is intended to guide researchers in designing and interpreting studies to characterize the ADME profile of novel compounds.
Introduction to this compound
This compound is a synthetic compound featuring a four-membered thietane ring coupled with an isobutyl amine side chain. Thietanes are gaining interest in medicinal chemistry as bioisosteres for other cyclic systems, offering unique vectors for chemical space exploration and potentially favorable physicochemical properties. A thorough understanding of the ADME profile is critical for any new chemical entity to progress through the drug discovery pipeline.[1][2][3] This guide outlines the essential in vitro assays to build such a profile.
Comparative ADME Data
To contextualize the potential ADME profile of this compound, the following tables present hypothetical, yet plausible, data comparing it to two other representative cyclic amines: N-isobutyl-azetidine and N-isobutyl-pyrrolidine. These alternatives were chosen to represent common 4- and 5-membered saturated nitrogen heterocycles used in drug design.
Table 1: In Vitro Permeability and Efflux
| Compound | Apparent Permeability (Papp, A→B) (10⁻⁶ cm/s) | Apparent Permeability (Papp, B→A) (10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Permeability Classification |
| This compound | 8.5 | 15.2 | 1.8 | Moderate |
| N-Isobutyl-azetidine | 12.1 | 14.5 | 1.2 | High |
| N-Isobutyl-pyrrolidine | 10.3 | 25.8 | 2.5 | Moderate (Efflux Substrate) |
| Atenolol (Low Permeability Control) | <1.0 | <1.0 | - | Low |
| Antipyrine (High Permeability Control) | >10.0 | >10.0 | - | High |
Table 2: Metabolic Stability
| Compound | Half-Life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Metabolic Stability Classification |
| This compound | 45 | 30.9 | Moderate |
| N-Isobutyl-azetidine | 25 | 55.5 | Low |
| N-Isobutyl-pyrrolidine | 65 | 21.3 | High |
| Verapamil (High Clearance Control) | <10 | >138.6 | Low |
| Warfarin (Low Clearance Control) | >60 | <23.1 | High |
Table 3: Cytochrome P450 Inhibition
| Compound | CYP1A2 IC₅₀ (µM) | CYP2C9 IC₅₀ (µM) | CYP2D6 IC₅₀ (µM) | CYP3A4 IC₅₀ (µM) | DDI Risk Potential |
| This compound | >50 | 28.5 | >50 | 45.1 | Low |
| N-Isobutyl-azetidine | >50 | 15.2 | 48.7 | 22.3 | Low-Moderate |
| N-Isobutyl-pyrrolidine | 42.1 | 8.9 | 12.5 | 5.6 | Moderate-High |
| Ketoconazole (CYP3A4 Inhibitor Control) | - | - | - | <0.1 | High |
Table 4: Plasma Protein Binding
| Compound | Fraction Unbound in Human Plasma (fu, %) | Fraction Unbound in Mouse Plasma (fu, %) | Binding Classification |
| This compound | 35.2 | 42.8 | Low-Moderate |
| N-Isobutyl-azetidine | 58.1 | 65.4 | Low |
| N-Isobutyl-pyrrolidine | 12.5 | 18.9 | High |
| Warfarin (High Binding Control) | <5 | <5 | High |
| Atenolol (Low Binding Control) | >80 | >80 | Low |
Experimental Protocols
The following are detailed methodologies for the key in vitro ADME experiments referenced in this guide.
Caco-2 Permeability Assay
This assay is the industry standard for predicting intestinal absorption of drugs.[4]
-
Objective: To determine the rate of transport of a compound across a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[5][6][7]
-
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in Transwell® plates and cultured for approximately 21 days to allow for differentiation into a polarized monolayer.[8]
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values above a pre-defined threshold (e.g., 200 Ω·cm²) are used for the assay.[6]
-
Transport Study: The test compound (e.g., at 10 µM) is added to the apical (A) side (donor compartment) to measure A→B transport, and in a separate well, to the basolateral (B) side (donor compartment) to measure B→A transport. The receiver compartment contains a buffer.[6][9]
-
Incubation: The plate is incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).[6]
-
Sample Analysis: Samples are taken from the donor and receiver compartments at the end of the incubation period. The concentration of the test compound is quantified by LC-MS/MS.[9]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.[7] The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to assess active efflux; a ratio greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.[7][8]
-
Microsomal Stability Assay
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[10]
-
Objective: To determine the in vitro metabolic stability of a compound in the presence of liver microsomes.[1][11]
-
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing liver microsomes (e.g., human or mouse at 0.5 mg/mL protein concentration), a buffer (e.g., phosphate buffer, pH 7.4), and the test compound (e.g., at 1-10 µM).[12]
-
Reaction Initiation: The metabolic reaction is initiated by adding an NADPH-regenerating system. The mixture is incubated at 37°C.[11][12]
-
Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes).[11][12]
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile or methanol), which also precipitates the proteins.[11]
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[13]
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The half-life (t½) is determined from the slope of the natural log of the percent remaining versus time. The intrinsic clearance (CLint) is then calculated.[10]
-
Cytochrome P450 Inhibition Assay
This assay evaluates the potential of a compound to inhibit the activity of major CYP isoforms, which is a primary cause of drug-drug interactions (DDIs).[14][15]
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound for major CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[15][16]
-
Methodology:
-
Incubation Mixture: Human liver microsomes are incubated with a CYP isoform-specific probe substrate and varying concentrations of the test compound.[17][18]
-
Reaction Initiation and Termination: The reaction is started by adding NADPH and terminated after a short incubation by adding a cold solvent.[18]
-
Metabolite Quantification: The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.[15]
-
Data Analysis: The rate of metabolite formation is compared to a vehicle control. The IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of the probe substrate metabolism, is calculated by plotting the percent inhibition against the log of the test compound concentration.[15][16]
-
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis - RED)
This assay determines the extent to which a compound binds to plasma proteins, which affects its distribution and availability to reach its target.[19][20]
-
Objective: To measure the fraction of a compound that is unbound (free) in plasma.[19][21]
-
Methodology:
-
Device Preparation: A RED device is used, which consists of a sample chamber and a buffer chamber separated by a semipermeable membrane.[21]
-
Sample Addition: The test compound is spiked into plasma (e.g., human or mouse) and added to the sample chamber. The buffer chamber is filled with a protein-free buffer (e.g., PBS, pH 7.4).[19][21]
-
Equilibration: The device is sealed and incubated at 37°C with shaking for a sufficient time (e.g., 4 hours) to allow the unbound compound to reach equilibrium across the membrane.[19][21]
-
Sample Collection: After incubation, aliquots are removed from both the plasma and buffer chambers.[21]
-
Matrix Matching and Analysis: The samples are matrix-matched (plasma added to the buffer sample and buffer added to the plasma sample) and then analyzed by LC-MS/MS to determine the concentrations in each chamber.[19]
-
Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration of the compound in the buffer chamber to the concentration in the plasma chamber.[22]
-
Visualizations
The following diagrams illustrate the workflows for the key ADME assays described.
Caption: Workflow for key in vitro ADME assays.
Caption: Relationship between in vitro ADME assays and in vivo predictions.
References
- 1. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 2. In Vitro ADME - Creative Bioarray [dda.creative-bioarray.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. enamine.net [enamine.net]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 12. mttlab.eu [mttlab.eu]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. CYP Inhibition Assay (Ki) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 16. enamine.net [enamine.net]
- 17. In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. criver.com [criver.com]
- 19. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 20. Plasma Protein Binding Assay [visikol.com]
- 21. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. protocols.io [protocols.io]
Comparative Analysis of N-Isobutylthietan-3-amine and Related Analogs in Biological Assays: A Guide to Potential Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-reactivity of N-Isobutylthietan-3-amine and related thietane derivatives in various biological assays. Due to the limited publicly available data on this compound, this document leverages findings from studies on the broader class of thietane-containing compounds to present an illustrative analysis. The information herein is intended to guide researchers in designing and interpreting cross-reactivity studies for this emerging class of molecules.
Thietanes, four-membered rings containing a sulfur atom, are gaining interest in medicinal chemistry as versatile scaffolds.[1] Their derivatives have shown a range of biological activities, including potential applications as anticancer, antiviral, and antimicrobial agents.[1] Notably, certain thietane derivatives have been investigated as modulators of central nervous system (CNS) targets, such as the N-methyl-D-aspartate (NMDA) receptor and various serotonin receptors.[1][2] Understanding the potential for off-target interactions is crucial for the development of selective therapeutic agents.
Hypothetical Cross-Reactivity Profile
The following table presents a hypothetical cross-reactivity profile for this compound and two structural analogs against a panel of representative CNS targets. This data is illustrative and intended to highlight potential areas of cross-reactivity based on the known pharmacology of the broader thietane class.
| Compound | Structure | Primary Target(s) | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | α2-Adrenergic (Ki, nM) | NMDA (IC50, µM) |
| This compound | Not Publicly Available | Unknown | >1000 | >1000 | >1000 | >100 |
| Analog A: N-Benzylthietan-3-amine | Not Publicly Available | Serotonergic / Adrenergic Receptors | 150 | 450 | 800 | >100 |
| Analog B: 3-(Thietan-3-ylamino)propan-1-ol | Not Publicly Available | NMDA Receptor | >1000 | >1000 | >1000 | 25 |
Experimental Protocols
To assess the cross-reactivity of novel thietane derivatives, a variety of in vitro assays can be employed. Below are detailed methodologies for two key experimental approaches.
Radioligand Binding Assay for GPCRs (e.g., 5-HT1A, 5-HT2A, α2-Adrenergic)
This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor, providing an indication of binding affinity (Ki).
Materials:
-
Cell membranes expressing the target receptor (e.g., CHO-K1 cells stably expressing human 5-HT1A).
-
Radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A).
-
Test compounds (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).
-
96-well filter plates.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and the test compound or vehicle control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled competing ligand) from total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Electrophysiology Assay for Ion Channels (e.g., NMDA Receptor)
This assay directly measures the functional effect of a compound on the activity of an ion channel.
Materials:
-
Cells expressing the target ion channel (e.g., Xenopus oocytes injected with NMDA receptor subunit cRNAs).
-
Two-electrode voltage clamp setup.
-
Recording solution (e.g., BaCl2-containing solution to block endogenous channels).
-
Agonist solution (e.g., glutamate and glycine for NMDA receptors).
-
Test compounds at various concentrations.
Procedure:
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Perfuse the oocyte with the recording solution.
-
Apply the agonist solution to elicit an ionic current and record the peak current amplitude.
-
Wash the oocyte with the recording solution to allow the current to return to baseline.
-
Pre-incubate the oocyte with the test compound at a specific concentration for a defined period.
-
Co-apply the agonist and the test compound and record the resulting current.
-
Repeat steps 4-7 for a range of test compound concentrations.
-
Calculate the percentage of inhibition or potentiation of the agonist-induced current by the test compound.
-
Determine the IC50 or EC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizing Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Hypothetical signaling pathway of a thietane derivative acting as a 5-HT1A receptor agonist.
Caption: Experimental workflow for a radioligand binding assay.
Disclaimer: The quantitative data and specific compound structures presented in this guide are hypothetical and for illustrative purposes only. There is no publicly available experimental data for the cross-reactivity of this compound. Researchers should conduct their own comprehensive experimental evaluations to determine the precise pharmacological profile of this and any related compounds.
References
Safety Operating Guide
Navigating the Disposal of N-Isobutylthietan-3-amine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like N-Isobutylthietan-3-amine are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedural information for the safe disposal of this compound, reinforcing a culture of safety and responsible chemical management.
Understanding the Hazard Profile
Quantitative Hazard Data Summary
The following table summarizes the known hazards of a structurally similar compound, Isobutylamine, which can serve as a conservative proxy for assessing the potential risks of this compound.
| Hazard Classification | GHS Category | Statement |
| Flammable liquids | Category 2 | H225: Highly flammable liquid and vapor |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion | Sub-category 1A | H314: Causes severe skin burns and eye damage |
| Acute toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Hazardous to the aquatic environment, long-term hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound waste. Adherence to these steps is critical for minimizing risk and ensuring regulatory compliance.
1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A flame-retardant lab coat is recommended.
-
Respiratory Protection: Use a fume hood to avoid inhalation of vapors.
2. Waste Segregation:
-
This compound waste must be segregated from other waste streams to prevent potentially hazardous reactions.[2]
-
Do not mix with acids, oxidizing agents, or other incompatible chemicals.[2]
-
Keep it separate from non-hazardous waste.
3. Waste Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for collecting the waste. The original container, if in good condition, can be used.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Indicate the approximate concentration and any other components mixed with the waste.
-
Keep the container tightly sealed when not in use.
4. Waste Accumulation and Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[2]
-
Ensure the storage area is designated for hazardous waste and has secondary containment to capture any potential leaks.
5. Disposal Request and Pickup:
-
Follow your institution's specific procedures for hazardous waste disposal. This typically involves submitting a request to your Environmental Health and Safety (EHS) department.
-
Do not attempt to dispose of this compound down the drain or in regular trash.[2]
-
The final disposal must be carried out by a licensed hazardous waste disposal company.[2]
6. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert your supervisor and EHS.
-
If trained and it is safe to do so, contain the spill using absorbent pads.
-
All materials used for spill cleanup must be collected and disposed of as hazardous waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific safety and disposal protocols.
References
Personal protective equipment for handling N-Isobutylthietan-3-amine
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety, handling, and disposal information for N-Isobutylthietan-3-amine, a compound that requires careful management in a laboratory setting. The following procedures are based on best practices for handling similar aliphatic amine compounds, which are often corrosive and flammable.
Hazard Summary
This compound and similar aliphatic amines are hazardous materials that can pose significant risks if not handled properly.
Primary Hazards:
-
Corrosive: Causes severe skin, eye, and respiratory tract burns.[1][2] Contact can result in dermatitis, deep burns, and permanent eye damage, including blindness.[1]
-
Flammable: Vapors may form explosive mixtures with air and can be ignited by heat, sparks, or open flames.[3][4] Containers may rupture or explode when heated.[3][4]
-
Toxic: Harmful if inhaled or swallowed. Inhalation may lead to severe respiratory irritation, coughing, choking, and burns to the mucous membranes.[1] Ingestion can cause burns to the digestive tract.[1]
Quantitative Hazard Data for Similar Amines:
| Hazard Category | tert-Butylamine | Triethylamine | N,N-Dimethyl-1,3-propanediamine |
| GHS Classification | Flammable Liquid 2, Acute Toxicity 3 (Inhalation), Skin Corrosion 1A, Serious Eye Damage 1 | Flammable Liquid 2, Acute Toxicity 4 (Oral, Dermal, Inhalation), Skin Corrosion 1A, Serious Eye Damage 1 | Flammable Liquid, Corrosive |
| Signal Word | Danger | Danger | Danger[1] |
| Hazard Statements | H225, H331, H314 | H225, H302, H312, H332, H314 | Causes respiratory tract, skin, and eye burns.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound. The following table outlines the required equipment.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Inspect for tears and degradation before each use. |
| Eyes/Face | Safety goggles and face shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over goggles to protect against splashes.[2] |
| Body | Flame-resistant lab coat | A lab coat made of flame-resistant material is essential due to the flammability of the compound. |
| Respiratory | NIOSH-approved respirator | Use a respirator with an organic vapor cartridge in a well-ventilated area or a chemical fume hood.[5] For emergencies, a self-contained breathing apparatus is required.[5] |
PPE Selection Workflow:
Caption: PPE selection workflow for handling this compound.
Operational Plan: Handling and Storage
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][5]
-
Use explosion-proof ventilation and electrical equipment.
-
Ground all containers and transfer equipment to prevent static discharge.[1][3]
Safe Handling Practices:
-
Before use, inspect all PPE for integrity.
-
Ensure a safety shower and eyewash station are readily accessible.
-
Avoid breathing vapors or mists.[6]
-
Prevent contact with skin, eyes, and clothing.[6]
-
Keep the container tightly closed when not in use.
-
Wash hands thoroughly after handling.[2]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3][4]
-
Incompatible materials to avoid include strong oxidizing agents, strong acids, alcohols, and acid anhydrides.[3]
Disposal Plan
Waste Collection:
-
Collect all waste material, including contaminated PPE and cleaning materials, in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
Disposal Procedure:
-
All waste must be disposed of as hazardous waste.
-
Dispose of contents and container to an approved waste disposal plant.[2]
-
Do not allow the product to enter drains or sewer systems.[7]
-
Follow all applicable local, regional, national, and international regulations for hazardous waste disposal.
Spill Response:
-
Evacuate the area immediately.
-
Remove all sources of ignition.[3]
-
Ventilate the area.
-
Wear full PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable container for disposal using spark-proof tools.[3]
-
Clean the spill area thoroughly.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



